molecular formula C46H60N2O9 B15623099 Fumagilin-105

Fumagilin-105

カタログ番号: B15623099
分子量: 785.0 g/mol
InChIキー: SVBWUBDTABZRQC-IKTQTWKJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fumagilin-105 is a useful research compound. Its molecular formula is C46H60N2O9 and its molecular weight is 785.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C46H60N2O9

分子量

785.0 g/mol

IUPAC名

[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (2E,4E,6E,8E)-10-oxo-10-[2-[2-[2-[(3-phenylmethoxyphenyl)methylamino]ethoxy]ethoxy]ethylamino]deca-2,4,6,8-tetraenoate

InChI

InChI=1S/C46H60N2O9/c1-35(2)21-22-40-45(3,57-40)44-43(51-4)39(23-24-46(44)34-55-46)56-42(50)20-13-8-6-5-7-12-19-41(49)48-26-28-53-30-29-52-27-25-47-32-37-17-14-18-38(31-37)54-33-36-15-10-9-11-16-36/h5-21,31,39-40,43-44,47H,22-30,32-34H2,1-4H3,(H,48,49)/b7-5+,8-6+,19-12+,20-13+

InChIキー

SVBWUBDTABZRQC-IKTQTWKJSA-N

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of Fumagillin-105: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumagillin-105, a representative of the fumagillin (B1674178) class of natural product derivatives, exerts its potent anti-angiogenic effects through a highly specific and irreversible mechanism of action. This technical guide delineates the molecular interactions and cellular pathways modulated by Fumagillin-105 and its analogs, providing a comprehensive resource for researchers in oncology and vascular biology. The primary molecular target is identified as Methionine Aminopeptidase 2 (MetAP2), a key enzyme in protein post-translational modification. Inhibition of MetAP2 initiates a signaling cascade culminating in endothelial cell cycle arrest, thereby preventing the formation of new blood vessels, a critical process for tumor growth and metastasis. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in both normal physiological development and pathological conditions, most notably cancer. Tumors beyond a certain size require a dedicated blood supply for continued growth and dissemination. Consequently, inhibition of angiogenesis has emerged as a promising strategy in cancer therapy. Fumagillin, a natural product isolated from Aspergillus fumigatus, and its synthetic analogs, including TNP-470 and the autophagy-targeting chimera (AUTOTAC) Fumagillin-105, have been extensively studied for their potent anti-angiogenic properties.[1] This guide focuses on the intricate molecular mechanism of Fumagillin-105, providing a detailed understanding for researchers and drug development professionals.

The Primary Molecular Target: Methionine Aminopeptidase 2 (MetAP2)

The cornerstone of Fumagillin-105's mechanism of action is its direct and irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2).[2] MetAP2 is a cytosolic metalloenzyme responsible for the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation and function.[3]

Fumagillin and its analogs, including Fumagillin-105, are highly selective for MetAP2 over its isoform, MetAP1.[4] This specificity is attributed to the unique three-dimensional structure of the MetAP2 active site. The fumagillin molecule forms a covalent bond with a specific histidine residue, His231, within the active site of human MetAP2, leading to the enzyme's permanent inactivation.[5] This irreversible binding is a key feature of the fumagillin class of inhibitors.

Downstream Signaling Pathways

The inhibition of MetAP2 by Fumagillin-105 triggers a cascade of downstream cellular events, primarily leading to the suppression of endothelial cell proliferation. The most well-characterized pathway involves the activation of the p53 tumor suppressor protein.

The p53-p21 Axis and Cell Cycle Arrest

Treatment of endothelial cells with fumagillin analogs leads to the activation of the p53 pathway.[6][7][8] This activation results in the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[9] p21, in turn, binds to and inhibits cyclin E-CDK2 complexes, which are essential for the G1 to S phase transition of the cell cycle.[9] The net result is a cell cycle arrest in the late G1 phase, specifically in endothelial cells, which are particularly sensitive to the effects of Fumagillin-105.[6][10][11] This cytostatic effect on endothelial cells is the primary driver of the compound's anti-angiogenic activity.

dot

Fumagillin_Mechanism cluster_drug Drug Action cluster_enzyme Enzyme Inhibition cluster_signaling Cellular Signaling Cascade cluster_outcome Cellular Outcome Fumagillin Fumagillin-105 MetAP2 Methionine Aminopeptidase 2 (MetAP2) Fumagillin->MetAP2 Irreversibly Inhibits p53 p53 Activation MetAP2->p53 Leads to p21 p21 (CDK Inhibitor) Upregulation p53->p21 Induces Transcription CellCycleArrest G1 Cell Cycle Arrest (in Endothelial Cells) p21->CellCycleArrest Causes AngiogenesisInhibition Inhibition of Angiogenesis CellCycleArrest->AngiogenesisInhibition Results in

Caption: Signaling pathway of Fumagillin-105's anti-angiogenic action.

Quantitative Data

The biological activity of Fumagillin-105 and its analogs has been quantified in various in vitro and in vivo models. The following tables summarize key efficacy data.

CompoundAssayCell LineParameterValueReference
Fumagilin-105 MetAP2 DegradationHEK293DC500.7 µM[12]
TNP-470 Cell Growth InhibitionHUVEIC5015 pg/mL[6][10]
TNP-470 Cell Cycle ProgressionFibroblastsIC50~1 µM[7]
TNP-470 Cell ProliferationA549IC50~1 µg/mL[13]
Fumagillin Amebicidal ActivityE. histolyticaIC5060.8 - 89.0 nM[14]
Fumagillin In vitro GrowthP. falciparumIC504 - 17 ng/mL[15]
TNP-470 In vitro GrowthP. falciparumIC504 - 17 ng/mL[15]

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Experimental Protocols

The elucidation of Fumagillin-105's mechanism of action has relied on a variety of key experimental techniques. Below are detailed methodologies for commonly cited experiments.

Western Blot Analysis for p53 and p21 Expression

Objective: To determine the protein levels of p53 and p21 in endothelial cells following treatment with a fumagillin analog.

Methodology:

  • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to sub-confluency and synchronized in the G0 phase by serum starvation. Cells are then stimulated with serum in the presence of the fumagillin analog (e.g., 10 nM TNP-470) or vehicle control for various time points (e.g., 0, 4, 8, 12, 24 hours).[7][9]

  • Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p53 (e.g., 1:1000 dilution) and p21 (e.g., 1:500 dilution). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.[9][16][17]

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the relative protein expression levels, normalized to the loading control.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for p21 mRNA Expression

Objective: To measure the relative abundance of p21 mRNA transcripts in endothelial cells treated with a fumagillin analog.

Methodology:

  • Cell Culture and Treatment: HUVECs are treated as described in the Western Blot protocol.

  • RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA (e.g., 1 µg) using a reverse transcriptase enzyme (e.g., SuperScript II, Invitrogen) and random hexamer primers.[18]

  • Real-Time PCR (qPCR): The qPCR reaction is performed using a SYBR Green-based master mix and primers specific for the p21 gene and a reference gene (e.g., GAPDH or β-actin).[19][20][21] The reaction is run on a real-time PCR system.

  • Data Analysis: The relative expression of p21 mRNA is calculated using the ΔΔCt method, normalized to the expression of the reference gene.

Corneal Micropocket Angiogenesis Assay

Objective: To assess the in vivo anti-angiogenic activity of a fumagillin analog.

Methodology:

  • Pellet Preparation: Slow-release pellets containing a pro-angiogenic factor (e.g., basic fibroblast growth factor, bFGF, or vascular endothelial growth factor, VEGF) are prepared.[22]

  • Animal Model: Anesthesia is administered to mice (e.g., C57BL/6).[23]

  • Surgical Procedure: A micropocket is surgically created in the avascular cornea of the mouse eye. The growth factor-containing pellet is implanted into this pocket.[24][25]

  • Treatment: The mice are treated systemically (e.g., intraperitoneal injection) with the fumagillin analog (e.g., TNP-470 at 30 mg/kg) or a vehicle control on alternating days.[7]

  • Observation and Quantification: After a set period (e.g., 5-7 days), the extent of new blood vessel growth from the limbal vasculature towards the pellet is observed and quantified using a slit-lamp biomicroscope. The area of neovascularization is measured.[22]

  • Data Analysis: The area of angiogenesis in the treated group is compared to that in the control group to determine the inhibitory effect of the compound.

dot

Corneal_Micropocket_Assay cluster_preparation Preparation cluster_procedure Surgical Procedure cluster_treatment Treatment & Observation cluster_analysis Analysis Pellet Prepare Slow-Release Pellet with Pro-Angiogenic Factor (e.g., bFGF) ImplantPellet Implant Pellet into Micropocket Pellet->ImplantPellet Anesthetize Anesthetize Mouse CreatePocket Create Micropocket in Cornea Anesthetize->CreatePocket CreatePocket->ImplantPellet AdministerDrug Systemically Administer Fumagillin-105 or Vehicle ImplantPellet->AdministerDrug Observe Observe for 5-7 Days AdministerDrug->Observe Quantify Quantify Area of Corneal Neovascularization Observe->Quantify Compare Compare Treated vs. Control Groups Quantify->Compare

Caption: Experimental workflow for the corneal micropocket angiogenesis assay.

Conclusion

Fumagillin-105 and its analogs represent a class of potent anti-angiogenic agents with a well-defined mechanism of action. Their high specificity for and irreversible inhibition of MetAP2 lead to a cytostatic effect in endothelial cells through the p53-p21 signaling pathway. This detailed understanding of their molecular and cellular effects provides a strong foundation for their continued investigation and development as therapeutic agents in oncology and other diseases characterized by pathological angiogenesis. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in this field.

References

Fumagillin-105: An In-Depth Technical Guide to an Autophagy-Targeting Chimera (AUTOTAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets. The AUTOphagy-TArgeting Chimera (AUTOTAC) platform represents a novel strategy within this field, harnessing the cell's own autophagy machinery to eliminate proteins of interest. This technical guide provides a comprehensive overview of Fumagillin-105, a first-in-class AUTOTAC designed to degrade Methionine Aminopeptidase 2 (MetAP2), a protein implicated in angiogenesis and tumor progression. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the application of AUTOTAC technology.

Introduction to Fumagillin-105 and the AUTOTAC Platform

The AUTOTAC platform utilizes bifunctional molecules that simultaneously bind to a target protein and the autophagy receptor p62/SQSTM1.[1] This targeted engagement initiates the sequestration and subsequent degradation of the target protein via the autophagy-lysosome system.[1][2] This process is distinct from other targeted protein degradation technologies, such as PROTACs (Proteolysis-Targeting Chimeras), which primarily utilize the ubiquitin-proteasome system. A key advantage of the AUTOTAC platform is its ability to degrade not only monomeric proteins but also protein aggregates that are often resistant to proteasomal degradation.[3]

Fumagillin-105 is a pioneering AUTOTAC that consists of three key components: a ligand that binds to the target protein MetAP2, a linker, and a ligand that specifically engages the ZZ domain of the p62 autophagy receptor.[4] By hijacking the p62-mediated autophagy pathway, Fumagillin-105 facilitates the degradation of MetAP2 in a ubiquitination-independent manner.[4] This targeted degradation of MetAP2 has been shown to inhibit tumor cell migration and induce programmed cell death, highlighting the therapeutic potential of Fumagillin-105 in oncology.[4]

Quantitative Data Summary

The efficacy of Fumagillin-105 in degrading MetAP2 and its downstream functional effects have been quantified in various cell lines. The following tables summarize the key quantitative data.

ParameterCell LineValueReference
DC₅₀ HEK293~0.7 µM[4]
U87-MG~500 nM[4]
Dₘₐₓ (24h) HEK293~1-10 µM[4]
  • DC₅₀ (Degradation Concentration 50%): The concentration of Fumagillin-105 required to degrade 50% of the target protein (MetAP2) after a specified time.

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved with Fumagillin-105.

Functional AssayCell LineFumagillin-105 ConcentrationEffectReference
Cell Migration Inhibition U87-MG5 µMInhibition of cell migration[4]
Programmed Cell Death HeLa1 µM (48h)Increase in sub-G1 phase cell population[4]

Mechanism of Action: Signaling Pathway

Fumagillin-105-mediated degradation of MetAP2 is initiated by the formation of a ternary complex between Fumagillin-105, MetAP2, and the p62 autophagy receptor. The AUTOTAC molecule binds to the ZZ domain of p62, inducing a conformational change that promotes p62 self-oligomerization. This oligomerization is a critical step in the activation of selective autophagy. The resulting MetAP2-Fumagillin-105-p62 complex is then sequestered into autophagosomes, which subsequently fuse with lysosomes for the degradation of the cargo.

Fumagillin105_Mechanism cluster_0 Cytoplasm cluster_1 Autophagy Induction cluster_2 Degradation Fumagillin105 Fumagillin-105 MetAP2 MetAP2 (Target Protein) Fumagillin105->MetAP2 Binds to Target p62 p62 (Dormant) Fumagillin105->p62 Binds to p62 ZZ Domain Ternary_Complex MetAP2-Fumagillin-105-p62 Ternary Complex MetAP2->Ternary_Complex p62->Ternary_Complex p62_Oligomerization p62 Oligomerization & Activation Ternary_Complex->p62_Oligomerization Induces Autophagosome_Formation Autophagosome Formation p62_Oligomerization->Autophagosome_Formation Promotes Autolysosome Autolysosome Autophagosome_Formation->Autolysosome Fuses with Lysosome Degradation MetAP2 Degradation Autolysosome->Degradation Leads to

Fumagillin-105 Mechanism of Action

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize Fumagillin-105.

Western Blot for MetAP2 Degradation

Objective: To quantify the degradation of MetAP2 in cells treated with Fumagillin-105.

Materials:

  • HEK293 or U87-MG cells

  • Fumagillin-105

  • Complete culture medium

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-MetAP2

  • Primary antibody: anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed HEK293 or U87-MG cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Fumagillin-105 (e.g., 0-10 µM) for 24 hours.

  • Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

  • SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-MetAP2 antibody and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the percentage of MetAP2 degradation relative to the loading control.

Transwell Migration Assay

Objective: To assess the effect of Fumagillin-105 on the migration of U87-MG glioblastoma cells.

Materials:

  • U87-MG cells

  • Fumagillin-105 (5 µM)

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture U87-MG cells and serum-starve them overnight before the assay.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add complete medium (containing FBS) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved U87-MG cells in serum-free medium and seed them into the upper chamber of the Transwell inserts. Include a treatment group with 5 µM Fumagillin-105 in the upper chamber.

  • Incubation: Incubate the plate for 24 hours to allow for cell migration.

  • Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution, and then stain them with crystal violet.

  • Imaging and Quantification: Wash the inserts, allow them to dry, and then image the stained cells using a microscope. Count the number of migrated cells in several random fields to quantify cell migration.

Programmed Cell Death Analysis (Sub-G1 Flow Cytometry)

Objective: To determine if Fumagillin-105 induces programmed cell death in HeLa cells by analyzing the sub-G1 cell population.

Materials:

  • HeLa cells

  • Fumagillin-105 (1 µM)

  • Complete culture medium

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HeLa cells and treat them with 1 µM Fumagillin-105 for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Flow Cytometry Analysis: Incubate the cells in the dark for 15-30 minutes at room temperature. Analyze the samples using a flow cytometer to measure the DNA content.

  • Data Analysis: Gate on the cell population to exclude debris and aggregates. The sub-G1 peak, which represents cells with fragmented DNA (a hallmark of apoptosis), is quantified to determine the percentage of apoptotic cells.

Experimental and Logical Workflows

The characterization of an AUTOTAC like Fumagillin-105 follows a logical progression from demonstrating target engagement and degradation to assessing its functional consequences in cellular models.

AUTOTAC_Workflow cluster_0 Biochemical & Cellular Characterization cluster_1 Functional Assays cluster_2 Mechanism of Action Studies Target_Binding 1. Target Binding Assay (e.g., Fumagillin to MetAP2) Degradation_Assay 3. Target Degradation Assay (Western Blot for MetAP2) Target_Binding->Degradation_Assay p62_Binding 2. p62 Binding Assay (AUTOTAC to p62 ZZ domain) p62_Binding->Degradation_Assay Dose_Response 4. Determine DC50 & Dmax Degradation_Assay->Dose_Response Autophagy_Inhibition 7. Autophagy Inhibition (e.g., with HCQ or Bafilomycin A1) Degradation_Assay->Autophagy_Inhibition p62_Knockdown 8. p62 Knockdown (siRNA) Degradation_Assay->p62_Knockdown Migration_Assay 5. Cell Migration Assay (Transwell Assay) Dose_Response->Migration_Assay Apoptosis_Assay 6. Programmed Cell Death Assay (Sub-G1 Analysis) Dose_Response->Apoptosis_Assay

Experimental Workflow for Fumagillin-105 Characterization

Conclusion

Fumagillin-105 serves as a powerful tool and a promising therapeutic lead, demonstrating the potential of the AUTOTAC platform for targeted protein degradation. Its ability to induce the degradation of MetAP2 through the p62-mediated autophagy pathway offers a novel approach to inhibit cancer cell migration and promote apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers to further explore the biology of Fumagillin-105 and to develop new AUTOTACs for other challenging disease targets. As our understanding of the autophagy-lysosome system deepens, the AUTOTAC technology is poised to become a significant modality in the expanding landscape of targeted therapeutics.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Fumagillin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the structure-activity relationship (SAR) of fumagillin (B1674178) and its analogs, potent inhibitors of methionine aminopeptidase-2 (MetAP2). By delving into the molecular interactions, signaling pathways, and experimental methodologies, this guide offers a valuable resource for the scientific community engaged in the development of novel therapeutics targeting angiogenesis and other MetAP2-mediated diseases.

Fumagillin, a natural product secreted by Aspergillus fumigatus, and its synthetic analog TNP-470, have demonstrated significant anti-angiogenic properties.[1] Their primary mechanism of action involves the irreversible inhibition of MetAP2, a crucial enzyme in protein post-translational modification.[2] This inhibition leads to cell cycle arrest, particularly in the G1 phase, of endothelial cells, thereby preventing the formation of new blood vessels.[1]

Unveiling the Structure-Activity Relationship

The potency of fumagillin analogs is intricately linked to their chemical structure. The spiroepoxide moiety within the fumagillin core is critical for its covalent interaction with the active site of MetAP2.[3] Specifically, the ring epoxide is responsible for the covalent modification of a key histidine residue (His-231) in MetAP2, leading to irreversible inhibition.[3] In contrast, the side chain epoxide has been shown to be dispensable for this activity.[3]

Modifications to other parts of the fumagillin molecule have yielded a range of analogs with varying potencies. For instance, the synthetic derivative TNP-470 exhibits approximately 50 times greater potency in inhibiting endothelial cell proliferation compared to the parent compound, fumagillin.[4] The exploration of various substitutions at different positions of the fumagillin scaffold continues to be a key strategy in the development of new MetAP2 inhibitors with improved efficacy and reduced toxicity.

Quantitative Analysis of Fumagillin Analogs

To facilitate a comparative understanding of the SAR, the following tables summarize the in vitro and cellular activities of key fumagillin analogs and other MetAP2 inhibitors.

InhibitorTargetIC50 (nM)Notes
Irreversible Inhibitors
FumagillinMetAP2Low nMNatural product, parent compound.[5]
TNP-470 (AGM-1470)MetAP2Low nMSynthetic analog with higher potency than fumagillin.[5]
PPI-2458MetAP2-Orally active fumagillin analog.[6]
Reversible Inhibitors
M8891MetAP220A reversible inhibitor identified through high-throughput screening.[6]
Triazole-based inhibitorMetAP28Highly selective for MetAP2 over MetAP1.[7]

Note: IC50 values can vary depending on assay conditions.

InhibitorCell LineGI50 (nM)Notes
Fumagillin Analogues
PPI-2458HUVEC0.2Human Umbilical Vein Endothelial Cells.[6]
PPI-2458HFLS-RA0.04Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis.[6]
PPI-2458SU-DHL-16 (NHL)1.9Non-Hodgkin's Lymphoma cell line.[6]
Reversible Inhibitors
M8891HUVEC20[6]

GI50 is the concentration of an inhibitor that causes a 50% reduction in cell growth.

Signaling Pathways and Experimental Workflows

The inhibition of MetAP2 by fumagillin and its analogs triggers a downstream signaling cascade that ultimately leads to the suppression of angiogenesis. A simplified representation of this pathway and a typical experimental workflow for evaluating novel analogs are depicted below.

Fumagillin_Signaling_Pathway Fumagillin Fumagillin / Analog MetAP2 MetAP2 Fumagillin->MetAP2 Covalent Inhibition Protein_Processing Inhibition of N-terminal Methionine Excision MetAP2->Protein_Processing p53 p53 Activation Protein_Processing->p53 p21 p21 (WAF1/CIP1) Upregulation p53->p21 CDK CDK Inhibition p21->CDK G1_Arrest G1 Cell Cycle Arrest CDK->G1_Arrest Angiogenesis Angiogenesis Inhibition G1_Arrest->Angiogenesis

Fumagillin's inhibitory signaling cascade.

Experimental_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Fumagillin Analogs Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification MetAP2_Assay MetAP2 Enzyme Inhibition Assay (IC50) Purification->MetAP2_Assay Cell_Proliferation Endothelial Cell Proliferation Assay (GI50) MetAP2_Assay->Cell_Proliferation CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay Cell_Proliferation->CAM_Assay Matrigel_Assay Matrigel Plug Assay in Mice Cell_Proliferation->Matrigel_Assay

Workflow for the evaluation of fumagillin analogs.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of robust SAR studies. The following are detailed methodologies for key assays used in the evaluation of fumagillin analogs.

MetAP2 Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of a compound against purified MetAP2 enzyme.

Materials:

  • Recombinant human MetAP2 enzyme

  • MetAP2 substrate (e.g., Met-Gly-Met-Met)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 40 mM KCl, 1.5 mM CoCl2)[3]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate various concentrations of the inhibitors or a solvent control with 1 nM recombinant MetAP2 in the assay buffer for 1 hour at 4°C.[3]

  • Initiate the enzymatic reaction by adding the MetAP2 substrate to a final concentration of 4 mM and incubate at 37°C.[3]

  • After 20 minutes, quench the reaction by adding EDTA to a final concentration of 10 mM.[3]

  • Quantify the amount of released methionine using a standard method.

  • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Endothelial Cell Proliferation Assay

This cell-based assay assesses the anti-proliferative effect of the compounds on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Appropriate cell culture medium and supplements

  • Test compounds

  • 96-well cell culture plates

  • Cell proliferation detection reagent (e.g., based on [3H]thymidine incorporation or colorimetric/fluorometric methods)

Procedure:

  • Seed HUVECs into a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds or a vehicle control and incubate for a defined period (e.g., 24-72 hours).

  • For [3H]thymidine incorporation assays, pulse the cells with [3H]thymidine for the final 6 hours of incubation.[8]

  • Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[8]

  • Alternatively, use a commercial cell proliferation reagent according to the manufacturer's instructions to measure cell viability.

  • Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Angiogenesis Models

1. Chick Chorioallantoic Membrane (CAM) Assay:

This well-established model is used to assess angiogenesis in a living system.

Procedure:

  • Incubate fertilized chicken eggs at 37°C in a humidified incubator.

  • On embryonic day 3, create a small window in the eggshell to expose the CAM.

  • Prepare sterile gelatin sponges containing the test compound (e.g., 1-10 µg per sponge) or vehicle control.[1]

  • On embryonic day 8, place the sponges on the CAM.[1]

  • Reseal the window and continue incubation for 4 days.[1]

  • On embryonic day 12, image the vasculature around the sponges using a stereomicroscope and quantify the degree of angiogenesis.[1]

2. Matrigel Plug Assay:

This in vivo model evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.

Procedure:

  • Mix the test compound with liquid Matrigel on ice. Pro-angiogenic factors like bFGF or VEGF can be included to stimulate angiogenesis.

  • Subcutaneously inject the Matrigel mixture into the flank of mice.[1]

  • The Matrigel will form a solid plug at body temperature.

  • After a defined period (typically 7-14 days), excise the Matrigel plugs.[1]

  • Analyze the plugs for neovascularization through histological staining (e.g., for CD31) or by measuring the hemoglobin content.

Conclusion

The intricate structure-activity relationship of fumagillin and its analogs provides a fertile ground for the design and development of novel MetAP2 inhibitors. A thorough understanding of the key structural motifs, the underlying signaling pathways, and the application of robust experimental protocols are paramount for advancing this promising class of therapeutic agents. This guide serves as a foundational resource to aid researchers in their quest for more effective and safer drugs targeting MetAP2-driven pathologies.

References

Fumagilin Analogs for Targeted Degradation of Methionine Aminopeptidase 2 (MetAP2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine Aminopeptidase 2 (MetAP2) is a critical metalloprotease involved in the post-translational modification of newly synthesized proteins.[1] Its role in angiogenesis and cell proliferation has established it as a significant therapeutic target in oncology and metabolic disorders.[2] While traditional therapeutic approaches have focused on the development of small molecule inhibitors that block the enzymatic activity of MetAP2, a novel and powerful strategy has emerged: targeted protein degradation. This approach, utilizing bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs), aims to eliminate the target protein from the cell entirely, offering potential advantages in efficacy and duration of action.

This technical guide provides an in-depth overview of the core concepts, experimental methodologies, and key data related to the targeted degradation of MetAP2 using Fumagilin analogs. Fumagilin and its related compounds, such as ovalicin (B1677816), are well-characterized covalent inhibitors of MetAP2, making them ideal starting points for the design of potent and selective degraders.[1][3][4] This document will detail the mechanism of action of Fumagilin-based PROTACs, provide structured quantitative data from seminal studies, and present detailed experimental protocols for the synthesis and evaluation of these targeted protein degraders.

The Principle of Targeted MetAP2 Degradation

The targeted degradation of MetAP2 is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This is accomplished through the use of a heterobifunctional molecule, a PROTAC, which comprises three key components:

  • A MetAP2-binding ligand: In this context, a Fumagilin analog (e.g., ovalicin) that specifically and covalently binds to MetAP2.

  • An E3 ubiquitin ligase-recruiting ligand: A molecule that binds to a component of an E3 ubiquitin ligase complex.

  • A flexible linker: This connects the MetAP2 binder and the E3 ligase recruiter, enabling the formation of a productive ternary complex between MetAP2 and the E3 ligase.

The formation of this ternary complex brings MetAP2 into close proximity with the E3 ligase, leading to the poly-ubiquitination of MetAP2. The poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes and subsequently degrades the tagged MetAP2 protein.

Quantitative Data Summary

The following table summarizes key quantitative data from the foundational study on the targeted degradation of MetAP2 using a Fumagilin analog-based PROTAC, referred to as Protac-1. Protac-1 is a chimera of ovalicin and a phosphopeptide from IκBα, which recruits the SCFβ-TRCP E3 ligase complex.[3]

ParameterValueConditionsReference
MetAP2 Binding
Protac-1 Concentration for Complex Formation10 µM - 10 mMIn vitro incubation with purified MetAP2[3]
In Vitro Ubiquitination
Protac-1 Dependent UbiquitinationObservedIn vitro reaction with purified SCFβ-TRCP, E1, E2, ubiquitin, and MetAP2[3]
In Vitro Degradation
Protac-1 Dependent DegradationObservedXenopus egg extracts supplemented with IKK-EE, OA, and OVA[3]

Experimental Protocols

Synthesis of a Biotinylated Fumagillin (B1674178) Analog for Target Engagement Studies

This protocol describes the synthesis of a biotinylated Fumagillin analog, a crucial tool for confirming target engagement and for use in various assays.[5]

Materials:

  • Fumagillin

  • 1 M NaOH

  • Fluorenylmethoxycarbonyl-Gly-OH

  • Oxalyl chloride

  • CH2Cl2 (dichloromethane)

  • Dimethylformamide (catalytic)

  • 4-dimethylaminopyridine (B28879)

  • Biotin-containing linker with a primary amine

Procedure:

  • Saponification of Fumagillin: Fumagillin is saponified with 1 M NaOH to yield fumagillol (B1674179).

  • Activation of the Linker: Fluorenylmethoxycarbonyl-Gly-OH is reacted with oxalyl chloride in CH2Cl2 with a catalytic amount of dimethylformamide to form the acid chloride.

  • Esterification: The resulting acid chloride is reacted with fumagillol in the presence of 4-dimethylaminopyridine in CH2Cl2 to form the ester.

  • Deprotection: The fluorenylmethoxycarbonyl protecting group is removed to expose a primary amine.

  • Biotinylation: The deprotected intermediate is reacted with an activated biotin (B1667282) derivative to yield the final biotinylated Fumagillin analog.

In Vitro MetAP2 Binding Assay

This assay is used to demonstrate the direct binding of a Fumagilin-based PROTAC to MetAP2.[3]

Materials:

  • Purified recombinant MetAP2 protein

  • Fumagilin-based PROTAC (e.g., Protac-1)

  • SDS-PAGE gels and blotting apparatus

  • Anti-MetAP2 antibody

Procedure:

  • Incubate purified MetAP2 (e.g., 9 µM) with increasing concentrations of the Fumagilin-based PROTAC (e.g., 10 µM to 10 mM) at room temperature for 45 minutes.

  • As controls, incubate MetAP2 with the individual components of the PROTAC (the MetAP2 binder and the E3 ligase recruiter) at a high concentration (e.g., 50 µM).

  • Add SDS-PAGE loading buffer to the samples.

  • Separate the protein complexes by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with an anti-MetAP2 antibody to visualize the unbound MetAP2 and the MetAP2-PROTAC complex, which will appear as a higher molecular weight band.

In Vitro Ubiquitination Assay

This assay confirms that the Fumagilin-based PROTAC can induce the ubiquitination of MetAP2 by the recruited E3 ligase.[3]

Materials:

  • Purified recombinant MetAP2 protein

  • Purified E1 activating enzyme

  • Purified E2 conjugating enzyme

  • Purified E3 ligase complex (e.g., SCFβ-TRCP)

  • Ubiquitin

  • ATP

  • Fumagilin-based PROTAC

Procedure:

  • Combine MetAP2, E1, E2, the E3 ligase, ubiquitin, and ATP in a reaction buffer.

  • Add the Fumagilin-based PROTAC to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by SDS-PAGE and Western blotting using an anti-MetAP2 antibody. A high molecular weight smear or distinct higher molecular weight bands corresponding to ubiquitinated MetAP2 should be observed in the presence of the PROTAC.

Cell-Based MetAP2 Degradation Assay

This assay evaluates the ability of the Fumagilin-based PROTAC to induce the degradation of endogenous MetAP2 in a cellular context.

Materials:

  • Human cell line expressing MetAP2 (e.g., HUVECs)

  • Fumagilin-based PROTAC

  • Cell lysis buffer

  • Proteasome inhibitor (e.g., MG132) as a control

  • SDS-PAGE and Western blotting reagents

  • Anti-MetAP2 antibody

  • Anti-loading control antibody (e.g., anti-actin or anti-tubulin)

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the Fumagilin-based PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

  • As a control, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.

  • Lyse the cells and collect the total protein.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Perform a Western blot analysis using an anti-MetAP2 antibody to assess the levels of MetAP2.

  • Re-probe the blot with an antibody against a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of MetAP2 degradation at different PROTAC concentrations and time points.

Visualizations

Signaling Pathway of MetAP2 Degradation

MetAP2_Degradation_Pathway cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Proteasomal Degradation MetAP2 MetAP2 PROTAC Fumagilin-based PROTAC MetAP2->PROTAC Proteasome 26S Proteasome MetAP2->Proteasome Recognition Ternary_Complex MetAP2-PROTAC-E3 Ligase Ternary Complex MetAP2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., SCFβ-TRCP) PROTAC->E3_Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->MetAP2 Degraded_MetAP2 Degraded MetAP2 (Peptides) Proteasome->Degraded_MetAP2 Degradation Ternary_Complex->Ub Poly-ubiquitination

Caption: Mechanism of Fumagilin-based PROTAC-induced MetAP2 degradation.

Experimental Workflow for Evaluation of MetAP2 Degraders

Experimental_Workflow Start Start: Design & Synthesis of Fumagilin-based PROTAC Binding_Assay In Vitro Binding Assay (e.g., SDS-PAGE shift) Start->Binding_Assay Ub_Assay In Vitro Ubiquitination Assay Binding_Assay->Ub_Assay Confirmed Binding Cell_Deg_Assay Cell-based Degradation Assay (Western Blot) Ub_Assay->Cell_Deg_Assay Confirmed Ubiquitination Functional_Assay Functional Assays (e.g., Anti-proliferative, Anti-angiogenic) Cell_Deg_Assay->Functional_Assay Confirmed Degradation End End: Lead Optimization Functional_Assay->End

Caption: A typical experimental workflow for the development and evaluation of MetAP2 degraders.

Logical Relationship of PROTAC Components

PROTAC_Components PROTAC Fumagilin Analog (MetAP2 Binder) Linker E3 Ligase Ligand MetAP2 MetAP2 PROTAC:f0->MetAP2 Binds E3_Ligase E3 Ligase PROTAC:f2->E3_Ligase Recruits

Caption: The modular components of a Fumagilin-based PROTAC and their interactions.

References

The Discovery and Synthesis of Fumagillin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: This technical guide focuses on the natural product Fumagillin (B1674178) and its well-characterized synthetic analog, TNP-470. The user's query for "Fumagillin-105" did not yield a specific compound with that designation in the scientific literature. It is possible that "105" was a citation number in a reviewed article. This guide, therefore, summarizes the extensive research available for Fumagillin and its key derivatives.

Executive Summary

Fumagillin is a mycotoxin first isolated from the fungus Aspergillus fumigatus in 1949.[1] Initially explored for its antimicrobial properties, it has since garnered significant interest as a potent angiogenesis inhibitor.[2] This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Fumagillin and its clinically evaluated analog, TNP-470. Detailed experimental protocols, quantitative biological data, and visualizations of key pathways are presented to serve as a valuable resource for researchers in drug discovery and development.

Discovery and Biological Activity

Fumagillin was first identified by Hanson and Eble in 1949 from the fermentation broth of Aspergillus fumigatus.[3] While initially studied for its amoebicidal and anti-infective properties, its potent anti-angiogenic effects were later discovered.[4] Fumagillin and its analogs exert their biological effects primarily through the irreversible inhibition of methionine aminopeptidase-2 (MetAP-2), a key enzyme involved in the post-translational modification of proteins.[5][6] This inhibition leads to the suppression of endothelial cell proliferation and, consequently, the inhibition of angiogenesis.[6] The anti-angiogenic properties of fumagillin derivatives have been investigated for the treatment of cancer and other diseases characterized by excessive blood vessel formation.[2][7]

Quantitative Biological Data

The biological activity of Fumagillin and its key analog, TNP-470, has been quantified in various assays. The following tables summarize key inhibitory concentrations.

CompoundTarget/AssayIC50 ValueCell Line/SystemReference
Fumagillin MetAP-29.2 nMRecombinant enzyme
Entamoeba histolytica growth~58 nM (calculated from 1.15 ± 0.03 µM for biotinylated fumagillin which is 20x higher)Trophozoites[8]
TNP-470 Endothelial Cell ProliferationVaries by cell lineEndothelial cells[9]
KKU-M213 cell viability (24h)16.86 ± 0.9 µg/mLHuman cholangiocarcinoma[10]
KKU-M213 cell viability (48h)3.16 ± 0.6 µg/mLHuman cholangiocarcinoma[10]
KKU-M213 cell viability (72h)1.78 ± 0.8 µg/mLHuman cholangiocarcinoma[10]

Synthesis and Biosynthesis

Total Synthesis

The complex structure of Fumagillin has made it a challenging target for total synthesis. The first total synthesis of (±)-fumagillin was reported by Corey and Snider in 1972. Since then, several other synthetic strategies for fumagillin and its core structure, fumagillol, have been developed, including both racemic and asymmetric approaches.[1][11] These syntheses often involve intricate stereoselective reactions to construct the highly functionalized cyclohexane (B81311) ring and the two epoxide moieties that are crucial for its biological activity.[9]

Biosynthesis

The biosynthesis of Fumagillin in Aspergillus fumigatus is a complex process involving enzymes encoded by the fma gene cluster.[3][12] Fumagillin is a meroterpenoid, derived from both the polyketide and terpene pathways.[3] The pathway begins with the synthesis of a β-trans-bergamotene core from farnesyl pyrophosphate (FPP), catalyzed by a terpene cyclase.[13][14] This is followed by a series of oxidative modifications, including hydroxylations and epoxidations, catalyzed by a multifunctional cytochrome P450 monooxygenase, to form the highly oxygenated sesquiterpenoid core.[12][14] In a separate branch, a polyketide synthase produces a tetraenoic diacid, which is then esterified to the terpene-derived core to yield the final Fumagillin molecule.[13]

Experimental Protocols

Protocol for Fumagillin Extraction and Purification from A. fumigatus

This protocol is a generalized procedure based on methodologies described in the literature for the isolation of Fumagillin from fungal cultures.[3][15]

1. Fermentation:

  • Culture Aspergillus fumigatus in a suitable liquid medium (e.g., Czapek-Dox broth) under optimal conditions for secondary metabolite production (e.g., 25-30°C, shaking at 150-200 rpm for 7-14 days).[3][16]

2. Extraction:

  • Separate the mycelia from the fermentation broth by filtration.

  • Acidify the filtered broth to approximately pH 3-4 with a suitable acid (e.g., HCl).

  • Extract the acidified broth multiple times with an organic solvent such as ethyl acetate (B1210297) or chloroform.[3]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

  • Subject the crude extract to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, such as hexane-ethyl acetate or dichloromethane-methanol, to separate the components.

  • Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing Fumagillin.

  • Further purify the Fumagillin-containing fractions by high-performance liquid chromatography (HPLC), preferably on a preparative C18 column.[15]

  • Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, for elution.[15]

  • Collect the peak corresponding to Fumagillin and evaporate the solvent to yield the purified compound.

  • The purity of the final product can be assessed by analytical HPLC and its identity confirmed by mass spectrometry and NMR spectroscopy.[15]

Protocol for MetAP-2 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of Fumagillin or its analogs against MetAP-2.

1. Reagents and Materials:

  • Recombinant human MetAP-2 enzyme.

  • Methionine-p-nitroanilide (Met-pNA) as a substrate.

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5).

  • Fumagillin or test compound dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the recombinant MetAP-2 enzyme to each well.

  • Add the diluted test compound or vehicle control (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the Met-pNA substrate to each well.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The absorbance increase corresponds to the release of p-nitroaniline upon substrate cleavage.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Fumagillin's Mechanism of Action

Fumagillin_Mechanism_of_Action cluster_inhibition Inhibition cluster_process Normal Cellular Process Fumagillin Fumagillin / TNP-470 MetAP2 Methionine Aminopeptidase 2 (MetAP-2) Fumagillin->MetAP2 Covalent Inhibition Processed_Protein Processed Protein (Methionine removed) MetAP2->Processed_Protein Catalyzes Nascent_Protein Nascent Protein (with N-terminal Methionine) Nascent_Protein->MetAP2 Substrate Endothelial_Cell_Proliferation Endothelial Cell Proliferation Processed_Protein->Endothelial_Cell_Proliferation Leads to Angiogenesis Angiogenesis Endothelial_Cell_Proliferation->Angiogenesis Drives Fumagillin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Bergamotene β-trans-Bergamotene FPP->Bergamotene catalyzed by Oxidized_Core Oxidized Sesquiterpenoid Core Bergamotene->Oxidized_Core catalyzed by Fma_TC Fma-TC (Terpene Cyclase) Bergamotene->Fma_TC Fumagillin Fumagillin Oxidized_Core->Fumagillin Fma_P450 Fma-P450 (Cytochrome P450) Oxidized_Core->Fma_P450 Polyketide Tetraenoic Diacid Precursor Polyketide->Fumagillin Esterification catalyzed by Fma_PKS Fma-PKS (Polyketide Synthase) Polyketide->Fma_PKS Fma_AT Fma-AT (Acyltransferase) Fumagillin->Fma_AT

References

Fumagilin-105: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumagilin-105, the active compound of which is fumagillin (B1674178), is a naturally occurring mycotoxin produced by the fungus Aspergillus fumigatus.[1][2] Initially identified for its amebicidal properties, fumagillin and its analogs have garnered significant interest in the scientific community for their potent anti-angiogenic effects.[1] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering critical data and methodologies for researchers and professionals in drug development. The primary mechanism of action for fumagillin is the irreversible inhibition of methionine aminopeptidase-2 (MetAP2), a key enzyme in endothelial cell proliferation and angiogenesis.[3]

Chemical and Physical Properties

Fumagilin is a complex organic molecule with a decatetraenedioic acid chain attached to a cyclohexane (B81311) ring system containing two epoxide rings. These epoxides are crucial for its biological activity but also contribute to its instability.[4]

PropertyValueSource
Molecular Formula C₂₆H₃₄O₇[3][5]
Molecular Weight 458.54 g/mol [4][5]
Appearance White to off-white crystalline solid/powder[5][6]
Melting Point 197-198 °C[5]
Solubility Poor in water (3.3 mg/L). Soluble in organic solvents like ethanol (B145695), DMSO, and DMF.[4]
Predicted logP 4.05
Predicted pKa 4.65[4]

Stability Profile

This compound is susceptible to degradation under various conditions, primarily due to its reactive epoxide groups and polyene structure.[4] Understanding its stability is critical for formulation development, storage, and handling.

Summary of Stability Data
ConditionObservationSource
Temperature Significant degradation can occur even at freezer temperatures. Storage below -60°C is recommended for the pure drug substance. In an ophthalmic solution, a 17-30% loss was observed after one week at 25°C, while a 12% loss was seen after four weeks at 4°C.[7][8] In contrast, it is moderately stable in pure honey for 35 days even at 80°C.[9][7][8][9]
Light Exposure to light, particularly below 400 nm, induces degradation through isomerization of the tetraenedioic chromophore, forming "neofumagillin".[9] It is recommended to store and transport the compound in amber or brown glass vials.[7][9][7][9]
pH Degradation is observed under both strong acidic (1 M HCl) and strong basic (1 M NaOH) conditions.[9] The polarity and water solubility of fumagillin increase with pH due to the acidic nature of the carboxylic group.[4][4][9]
Storage in Solution Solutions should be stored at -20°C for short-term use and -80°C for long-term storage.[2][6] In a medicated sugar syrup for bees, it is recommended to prepare the syrup no more than 24 hours before feeding and store it in a cool, dark place.[10][2][6][10]

Mechanism of Action: MetAP2 Inhibition

Fumagillin exerts its anti-angiogenic effects by specifically and covalently binding to and inhibiting MetAP2.[11][12] MetAP2 is a metalloprotease responsible for the removal of the N-terminal methionine from newly synthesized proteins.[13] The inhibition of MetAP2 in endothelial cells leads to cell cycle arrest in the G1 phase, thereby preventing their proliferation and the formation of new blood vessels.[14] The covalent bond is formed between one of the epoxide rings of fumagillin and a conserved histidine residue in the active site of MetAP2.[12]

MetAP2_Inhibition_Pathway cluster_0 Angiogenic Signaling cluster_1 Protein Synthesis & Maturation Growth_Factors Angiogenic Growth Factors (e.g., VEGF, FGF) Receptor Tyrosine Kinase Receptors Growth_Factors->Receptor Binding Signaling_Cascade Intracellular Signaling (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling_Cascade Activation Translation mRNA Translation Signaling_Cascade->Translation Stimulates Nascent_Protein Nascent Polypeptide (with N-terminal Met) Translation->Nascent_Protein MetAP2 Methionine Aminopeptidase 2 (MetAP2) Nascent_Protein->MetAP2 Substrate Mature_Protein Mature, Functional Protein MetAP2->Mature_Protein N-terminal Met Excision Apoptosis Cell Cycle Arrest (G1) MetAP2->Apoptosis Inhibition leads to Cell_Proliferation Endothelial Cell Proliferation & Angiogenesis Mature_Protein->Cell_Proliferation Enables Fumagilin This compound Fumagilin->MetAP2 Covalent Inhibition Apoptosis->Cell_Proliferation Prevents

Figure 1: Signaling pathway of this compound via MetAP2 inhibition.

Experimental Protocols

HPLC Method for Stability Testing

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify fumagillin and its degradation products.

Objective: To develop and validate an HPLC method capable of separating the parent fumagillin peak from all potential degradation products.

Instrumentation and Conditions:

  • System: Standard HPLC with a UV detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile). The gradient should be optimized for the best separation.

  • Detection Wavelength: UV detection, typically around 351 nm, where fumagillin has a strong absorbance.

Procedure:

  • Standard Preparation: Prepare a stock solution of fumagillin in a suitable organic solvent (e.g., ethanol or acetonitrile). From the stock, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dilute the fumagillin sample (e.g., from a stability study) in the mobile phase to a concentration within the linear range of the calibration curve.

  • Analysis: Inject a fixed volume of the prepared sample and standards into the HPLC system.

  • Quantification: Record the chromatograms and determine the peak area of fumagillin. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to calculate the concentration of fumagillin in the samples.

Forced Degradation Study

To validate the stability-indicating nature of the HPLC method, forced degradation studies are essential.

Objective: To intentionally degrade fumagillin under various stress conditions to generate potential degradation products and ensure the analytical method can resolve them from the parent compound.

Workflow:

Forced_Degradation_Workflow Start This compound Stock Solution Acid Acid Hydrolysis (e.g., 1 M HCl, elevated temp.) Start->Acid Base Base Hydrolysis (e.g., 1 M NaOH, room temp.) Start->Base Oxidation Oxidative Stress (e.g., H₂O₂, room temp.) Start->Oxidation Thermal Thermal Stress (e.g., 60-80°C, solid or solution) Start->Thermal Photolytic Photolytic Stress (e.g., UV or visible light exposure) Start->Photolytic Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Peak Purity and Resolution (Parent vs. Degradants) Analysis->Evaluation End Validated Stability-Indicating Method Evaluation->End

Figure 2: Workflow for a forced degradation study of this compound.

Procedure:

  • Acid Hydrolysis: Treat a fumagillin solution with an acid (e.g., 1 M HCl) at an elevated temperature.

  • Base Hydrolysis: Treat a fumagillin solution with a base (e.g., 1 M NaOH) at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Expose a fumagillin solution to an oxidizing agent (e.g., hydrogen peroxide).

  • Thermal Degradation: Heat a solid or solution of fumagillin at a high temperature.

  • Photodegradation: Expose a fumagillin solution to UV or fluorescent light.

  • Analysis: Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent fumagillin peak.

Handling and Storage Recommendations

Given the instability of this compound, proper handling and storage are paramount to ensure its integrity and activity.

  • Storage of Pure Compound: Store in a tightly sealed container at or below -20°C for short-term and preferably at -60°C or -80°C for long-term storage.[6][7] Protect from light by using amber or opaque containers.[7][9]

  • Storage of Solutions: Prepare solutions fresh whenever possible. For stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

  • Handling: Avoid inhalation of powder and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Handle in a well-ventilated area.[6]

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action. However, its inherent instability presents significant challenges for its development and application. A thorough understanding of its chemical properties and degradation pathways, as outlined in this guide, is essential for researchers and drug development professionals to design stable formulations, define appropriate storage conditions, and ensure the reliability of experimental results. The provided methodologies for stability testing and the detailed information on its mechanism of action serve as a valuable resource for the continued investigation and potential clinical application of this potent anti-angiogenic compound.

References

In vitro characterization of Fumagilin-105

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Characterization of Fumagillin (B1674178) and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Fumagilin-105" was not identified in the available scientific literature. This guide focuses on the well-characterized anti-angiogenic compound Fumagillin and its potent synthetic analog, TNP-470 (also known as AGM-1470), which are central to research in this area.

Executive Summary

Fumagillin is a naturally occurring mycotoxin that demonstrates potent anti-angiogenic properties by selectively targeting and inhibiting Methionine Aminopeptidase-2 (MetAP-2).[1][2] This irreversible inhibition disrupts endothelial cell proliferation, a critical step in the formation of new blood vessels.[3] This technical guide provides a comprehensive overview of the in vitro characterization of fumagillin and its analog TNP-470, including quantitative data on their biological activity, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.

Mechanism of Action

The primary mechanism of action for fumagillin and its derivatives is the irreversible covalent inhibition of the MetAP-2 enzyme.[1] The epoxide ring of fumagillin forms a covalent bond with a specific histidine residue (His-231) in the active site of MetAP-2, leading to its permanent inactivation.[4][5] MetAP-2 is responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation.[4] Inhibition of MetAP-2 leads to a cytostatic G1 phase cell cycle arrest specifically in endothelial cells, thereby preventing their proliferation and halting angiogenesis.[3] This targeted action makes MetAP-2 an attractive target for anti-cancer therapies.[6]

Quantitative Data: Biological Activity

The potency of fumagillin and TNP-470 has been evaluated across various enzymatic and cell-based assays. TNP-470 is notably more potent than its parent compound, fumagillin, in inhibiting endothelial cell proliferation.

Table 1: Inhibition of Endothelial Cell Proliferation
CompoundCell LineAssay TypeIC50 ValueCitation(s)
TNP-470 Human Umbilical Vein Endothelial (HUVE)Cell Growth Inhibition15 pg/mL[7][8]
TNP-470 Human Umbilical Vein Endothelial (HUVE)DNA Synthesis Inhibition~0.2 x 10⁻¹⁰ M (~0.08 ng/mL)[9]
TNP-470 A549 (Pulmonary Adenocarcinoma)Cell Growth Inhibition~1 µg/mL[10]
Fumagillin Human Umbilical Vein Endothelial (HUVE)Cell ProliferationLow nM concentration[11]
Fumagillin Entamoeba histolyticaGrowth Inhibition69.0 ± 1.3 nM[12]

Note: IC50 values can vary significantly based on specific experimental conditions, including cell passage number, serum concentration, and incubation time.

Table 2: MetAP-2 Enzyme Inhibition
CompoundEnzyme SourceAssay TypeValue (Ki)Citation(s)
Fumagillin Entamoeba histolyticaEnzyme Kinetics60 ± 33 nM[13]
Fumagillin Analogues Recombinant Human MetAP-2Enzymatic AssayLow nM IC50 values[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of MetAP-2 Inhibition

Fumagillin's inhibition of MetAP-2 initiates a cascade that leads to G1 cell cycle arrest in endothelial cells. This involves the p53 and p21 pathways and results in the inhibition of cyclin-dependent kinases (CDKs) and the prevention of Retinoblastoma (Rb) protein phosphorylation.

Fumagillin_Pathway cluster_downstream Downstream Effects Fumagillin Fumagillin / TNP-470 MetAP2 MetAP-2 Fumagillin->MetAP2 Covalent Inhibition p53 p53 Stabilization Fumagillin->p53 induces Protein_Processing N-Terminal Methionine Excision Disrupted MetAP2->Protein_Processing p21 p21 (CDK Inhibitor) Upregulation p53->p21 CDK CDK2 / CDK4 Activity p21->CDK inhibits Rb Rb Phosphorylation CDK->Rb phosphorylates G1_S G1-S Phase Transition Blocked Rb->G1_S promotes Proliferation Endothelial Cell Proliferation Arrest G1_S->Proliferation

Fumagillin's primary mechanism of action.
Experimental Workflow: In Vitro Characterization

A typical workflow for the in vitro characterization of a potential MetAP-2 inhibitor involves a series of assays to confirm enzymatic inhibition, anti-proliferative effects, and anti-angiogenic activity.

Experimental_Workflow Start Test Compound (e.g., Fumagillin) Enzyme_Assay MetAP-2 Enzymatic Inhibition Assay Start->Enzyme_Assay Proliferation_Assay Endothelial Cell Proliferation Assay Start->Proliferation_Assay Data_Analysis Data Analysis (IC50, Ki) Enzyme_Assay->Data_Analysis Tube_Formation_Assay In Vitro Angiogenesis (Tube Formation) Assay Proliferation_Assay->Tube_Formation_Assay Tube_Formation_Assay->Data_Analysis Conclusion Characterize Anti-Angiogenic Potential Data_Analysis->Conclusion

Workflow for in vitro characterization.

Detailed Experimental Protocols

MetAP-2 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MetAP-2.

Materials:

  • Recombinant human MetAP-2 enzyme

  • MetAP-2 substrate (e.g., Met-Gly-Pro-AMC or L-Met-pNA)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5[4]

  • Test compound (Fumagillin) and control (DMSO)

  • 96-well or 384-well microplates (black, clear bottom for fluorescent assays)

  • Plate reader (fluorometric or spectrophotometric)

Procedure:

  • Compound Preparation: Prepare a serial dilution of fumagillin in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

  • Enzyme Incubation: In a microplate, add 1 nM of recombinant MetAP-2 to each well containing either the test compound or DMSO vehicle control.[14]

  • Incubate the plate for 60 minutes at 4°C to allow for the covalent binding of fumagillin to the enzyme.[14]

  • Reaction Initiation: Warm the plate to 37°C. Initiate the enzymatic reaction by adding the MetAP-2 substrate to each well.

  • Signal Detection: Immediately begin measuring the fluorescent or colorimetric signal at regular intervals for 20-30 minutes at 37°C.

  • Data Analysis: Determine the reaction rate (V) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Endothelial Cell Proliferation Assay

This assay measures the effect of fumagillin on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs (low passage number, P2-P5)

  • Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS)

  • Test compound (Fumagillin)

  • Cell proliferation detection reagent (e.g., BrdU or ³H-Thymidine for incorporation assays; CellTiter-Glo® for viability)

  • 96-well clear tissue culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 - 10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of fumagillin or vehicle control.

  • Incubation: Incubate the cells for 24-72 hours.

  • Proliferation Measurement (Thymidine Incorporation Example):

    • Add ³H-Thymidine to each well and incubate for an additional 4-6 hours to allow for incorporation into the DNA of proliferating cells.

    • Wash the cells with PBS to remove unincorporated thymidine.

    • Lyse the cells and transfer the lysate to a scintillation vial.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of proliferation versus fumagillin concentration to determine the IC50 value.

In Vitro Angiogenesis (Tube Formation) Assay

This assay models the three-dimensional reorganization of endothelial cells into capillary-like structures.

Materials:

  • HUVECs

  • Basement Membrane Extract (BME), such as Matrigel® or Geltrex™

  • Endothelial cell basal medium (serum-free)

  • Test compound (Fumagillin)

  • 96-well tissue culture plates (pre-chilled)

  • Inverted microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a 96-well plate.[15] Ensure the entire surface is covered.

  • Gel Solidification: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify into a gel.[15][16]

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of fumagillin or vehicle control. A recommended cell density is 3.5–4.5 × 10⁴ cells per 200 μL.[15]

  • Cell Seeding: Carefully add the cell suspension on top of the solidified BME gel.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 4-18 hours. Tube formation typically begins within a few hours.[16]

  • Imaging and Quantification:

    • Image the tube network in each well using an inverted microscope.

    • Quantify the degree of angiogenesis by measuring parameters such as total tube length, number of nodes, and number of loops using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).

  • Data Analysis: Compare the quantitative parameters from fumagillin-treated wells to the vehicle control to determine the inhibitory effect on tube formation.

Conclusion

Fumagillin and its analog TNP-470 are potent inhibitors of angiogenesis, acting through the specific and irreversible inhibition of MetAP-2. The in vitro assays detailed in this guide—enzymatic inhibition, cell proliferation, and tube formation—provide a robust framework for characterizing these compounds and screening for novel MetAP-2 inhibitors. The quantitative data and pathway information presented underscore the therapeutic potential of targeting this pathway for diseases driven by pathological angiogenesis.

References

Cellular Uptake and Distribution of Fumagillin and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Fumagilin-105" does not appear in the reviewed scientific literature. This guide focuses on the well-documented compound Fumagillin (B1674178) and its potent analog, TNP-470, which are likely the subjects of interest.

Introduction

Fumagillin is a mycotoxin produced by the fungus Aspergillus fumigatus. It and its synthetic analog, TNP-470, have garnered significant attention from researchers, particularly for their potent anti-angiogenic properties, making them candidates for cancer therapy.[1][2] A thorough understanding of their cellular uptake, distribution, and mechanism of action is critical for the development of effective therapeutic strategies. This technical guide provides an in-depth overview of the current knowledge regarding the cellular pharmacokinetics and pharmacodynamics of this class of compounds.

Core Mechanism of Action: Targeting MetAP-2

The primary intracellular target of Fumagillin and its analogs is Methionine Aminopeptidase 2 (MetAP-2), a cytosolic enzyme crucial for post-translational protein modification.[3][4] MetAP-2 is responsible for cleaving the initiator methionine from nascent polypeptide chains.[3] Fumagillin binds covalently to a histidine residue in the active site of MetAP-2, leading to its irreversible inactivation.[3] This inhibition disrupts protein maturation and affects numerous downstream cellular processes, including cell proliferation and survival.[3][4] Interestingly, treatment of human microvascular endothelial cells with fumagillin has been shown to increase the intracellular levels of MetAP-2 protein, while the levels of its isoform, MetAP1, remain unchanged.[5]

Cellular Uptake and Distribution

Quantitative Data on Cellular Uptake

Direct quantitative data on the intracellular concentration of Fumagillin is limited. However, studies have measured the depletion of Fumagillin from cell culture media, providing an indirect measure of cellular uptake and/or degradation.

One study quantified the reduction of Fumagillin concentration in the culture medium of two different cell lines over 24 hours.[6][7] The results are summarized in the table below.

Cell LineInitial Concentration (µg/mL)Time Point (hours)Remaining Fumagillin in Medium (%)Total Loss of Fumagillin after 24h (%)
A549 (human lung carcinoma)18~85~80
20~40
22~20
RAW 264.7 (murine macrophages)18~90~40
20~70
22~60
Control (no cells)18~95~10
20~90
22~90

Data adapted from[6][7].

These findings indicate that A549 cells exhibit a significantly higher uptake or metabolism of Fumagillin compared to RAW 264.7 macrophages.[6][7]

Subcellular Localization

The primary target of Fumagillin, MetAP-2, is a cytosolic enzyme.[4] Therefore, it is presumed that Fumagillin must be able to cross the plasma membrane and localize to the cytoplasm to exert its biological activity. Qualitative studies have confirmed the presence of Fumagillin in the cell lysate of A549 cells following co-incubation with A. fumigatus.[1] However, detailed studies on its distribution within subcellular organelles are currently lacking.

Experimental Protocols

Quantification of Fumagillin in Cell Culture Medium via UHPLC

This protocol is based on the methodology used to quantify Fumagillin uptake by measuring its disappearance from the culture medium.[6]

a. Sample Preparation:

  • Culture A549 or RAW 264.7 cells in 24-well plates.

  • Introduce Fumagillin into the complete RPMI medium at a final concentration of 1 µg/mL.[6]

  • At designated time points (e.g., 8, 20, and 22 hours), collect aliquots of the culture medium.[6]

  • Centrifuge the samples to remove any cellular debris.

  • Add an internal standard (e.g., diclofenac) to the supernatant.[6]

b. UHPLC Analysis:

  • System: Acquity Ultra-High-Performance Liquid Chromatography (UHPLC) system with a photodiode array (PDA) detector.[6]

  • Column: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm).[6]

  • Mobile Phase A: 10 mM ammonia/ammonium buffer (pH 10).[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient Elution:

    • 0–0.5 min: 20% B

    • 0.5–5.5 min: Linear gradient from 20% to 95% B

    • 5.5–6.5 min: 95% B

    • 6.5–7.0 min: Re-equilibration to 20% B[6]

  • Flow Rate: 0.40 mL/min.[6]

  • Column Temperature: 35 °C.[6]

  • Detection Wavelength: 336 nm for Fumagillin and 280 nm for the internal standard.[6]

  • Data Analysis: Quantify Fumagillin concentration by comparing the peak area to a standard curve.

General Protocol for Cellular Uptake and Subcellular Fractionation

This is a generalized protocol for determining the intracellular concentration and subcellular distribution of a small molecule like Fumagillin.

a. Cellular Uptake:

  • Plate cells (e.g., HUVECs, cancer cell lines) in 6-well plates and grow to desired confluency.

  • Treat cells with a known concentration of Fumagillin for various time points.

  • Remove the drug-containing medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication.

  • Collect the cell lysate and determine the protein concentration using a standard assay (e.g., BCA assay).

  • Analyze the concentration of Fumagillin in the lysate using a sensitive analytical method like LC-MS/MS.

  • Normalize the amount of Fumagillin to the total protein content to determine the intracellular concentration.

b. Subcellular Fractionation:

  • Following drug treatment and washing as described above, use a commercial subcellular fractionation kit or a differential centrifugation protocol.

  • Typically, this involves sequential centrifugation steps at increasing speeds to isolate the nuclear, mitochondrial, microsomal, and cytosolic fractions.

  • Analyze the concentration of Fumagillin in each fraction to determine its subcellular distribution.

Signaling Pathways and Logical Relationships

Experimental Workflow for Cellular Uptake Studies

The following diagram illustrates a typical workflow for investigating the cellular uptake of Fumagillin.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Seeding & Culture treatment Incubate Cells with Fumagillin cell_culture->treatment drug_prep Fumagillin Solution Preparation drug_prep->treatment time_points Collect Samples at Time Points treatment->time_points washing Wash Cells with PBS time_points->washing lysis Cell Lysis washing->lysis fractionation Subcellular Fractionation lysis->fractionation quantification UHPLC or LC-MS/MS Analysis lysis->quantification fractionation->quantification data_analysis Data Interpretation quantification->data_analysis

Fig. 1: Experimental workflow for studying cellular uptake.
Fumagillin-Induced Signaling Cascade via MetAP-2 Inhibition

Inhibition of MetAP-2 by Fumagillin disrupts multiple signaling pathways that are critical for cell proliferation and function.

G cluster_effects Downstream Effects fumagillin Fumagillin metap2 MetAP-2 fumagillin->metap2 Covalent Inhibition g_protein G Protein Signaling metap2->g_protein src SRC Signaling metap2->src arf ARF Signaling metap2->arf pRB pRB Phosphorylation metap2->pRB eIF2a eIF2α Phosphorylation metap2->eIF2a proliferation Inhibition of Proliferation g_protein->proliferation src->proliferation arf->proliferation cell_cycle Cell Cycle Arrest pRB->cell_cycle eIF2a->cell_cycle cell_cycle->proliferation

Fig. 2: Signaling pathways affected by MetAP-2 inhibition.
TNP-470 and the Non-Canonical Wnt Signaling Pathway

TNP-470 has been shown to selectively inhibit the non-canonical Wnt signaling pathway, which is crucial for processes like cell migration and polarity, without affecting the canonical Wnt/β-catenin pathway.

G cluster_pathway Non-Canonical Wnt Pathway tnp470 TNP-470 metap2 MetAP-2 tnp470->metap2 Inhibits dsh Dishevelled metap2->dsh Blocks Signaling wnt Wnt5a frizzled Frizzled Receptor wnt->frizzled frizzled->dsh camk2 CaMKII dsh->camk2 rhoa RhoA dsh->rhoa cell_migration Cell Migration & Polarity camk2->cell_migration jnk JNK rhoa->jnk jnk->cell_migration

Fig. 3: Inhibition of non-canonical Wnt signaling by TNP-470.

Conclusion

Fumagillin and its analog TNP-470 are potent inhibitors of MetAP-2 that readily enter cells to engage their cytosolic target. While quantitative data on their intracellular concentrations remain sparse, available evidence suggests cell-type-specific uptake. The downstream consequences of MetAP-2 inhibition are significant, impacting multiple signaling pathways crucial for cell growth and migration, including the non-canonical Wnt pathway. Further research is warranted to fully elucidate the subcellular distribution of these compounds and to precisely quantify their intracellular pharmacokinetics, which will be invaluable for optimizing their therapeutic application.

References

Methodological & Application

Application Notes and Protocols for Fumagilin-Class Compound-Induced MetAP2 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumagillin (B1674178) and its analogues are well-established covalent inhibitors of methionine aminopeptidase (B13392206) 2 (MetAP2), a metalloprotease crucial for post-translational modification of nascent proteins.[1][2][3] MetAP2 plays a significant role in angiogenesis, making it an attractive target for anti-cancer therapies.[4][5][6] The mechanism of action involves the irreversible covalent binding of fumagillin's reactive epoxide to a specific histidine residue (His-231) in the active site of MetAP2, leading to its inactivation.[1][7]

Recent advancements in targeted protein degradation have utilized the specific and covalent binding nature of fumagillin-class compounds. By incorporating a fumagillin derivative into a bifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC), it is possible to recruit the MetAP2 enzyme to an E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9] This application note provides an overview and detailed protocols for inducing MetAP2 degradation using a hypothetical fumagillin-based PROTAC, herein referred to as "Fumagilin-105".

Mechanism of Action: From Inhibition to Degradation

This compound is conceptualized as a heterobifunctional molecule. One end is the fumagillin-derived warhead that covalently binds to MetAP2. The other end is a ligand that recruits an E3 ubiquitin ligase, connected via a chemical linker. This ternary complex formation (MetAP2 :: this compound :: E3 Ligase) facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of MetAP2. Polyubiquitination marks MetAP2 for recognition and degradation by the 26S proteasome, thereby eliminating the protein from the cell.

cluster_0 This compound Mediated Degradation cluster_1 Ubiquitination & Degradation Pathway Fumagilin_105 This compound (PROTAC) MetAP2 MetAP2 Fumagilin_105->MetAP2 Covalent Binding E3_Ligase E3 Ubiquitin Ligase (e.g., SCFβ-TRCP) Fumagilin_105->E3_Ligase Recruitment Ternary_Complex MetAP2 :: this compound :: E3 Ubiquitination Polyubiquitination of MetAP2 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation MetAP2 Degradation Proteasome->Degradation

Caption: Signaling pathway for this compound induced MetAP2 degradation.

Data Presentation

Quantitative data for fumagillin and related compounds are summarized below. These values are critical for determining appropriate concentrations for inhibition and degradation studies.

Table 1: Inhibitory Activity of Fumagillin-Class Compounds

Compound Target Assay Type IC50 Value Cell Line/System Reference
Fumagillin E. histolytica MetAP2 Growth Inhibition 90.9 ± 6.8 nM E. histolytica trophozoites [7]

| Biotinylated Fumagillin | E. histolytica MetAP2 | Growth Inhibition | ~1.8 µM (20x higher than fumagillin) | E. histolytica trophozoites |[7] |

Table 2: Concentrations Used in MetAP2 Targeted Degradation Studies

Compound Target Protein Concentration for Complex Formation System Key Observation Reference
Protac-1 (Ovalicin-based) MetAP2 10 µM - 10 mM In vitro (purified protein) Formation of MetAP2-Protac-1 complex [8]
Protac-1 (Ovalicin-based) MetAP2 50 µM Xenopus egg extract Protac-1 dependent degradation of MetAP2 [8][9]

| OVA (Ovalicin) | MetAP2 | 10 µM - 100 µM | Xenopus egg extract | Used to form MetAP2-Protac complex |[8][9] |

Experimental Protocols

The following protocols are adapted from methodologies used to study MetAP2 inhibition and PROTAC-mediated degradation.[8][9]

Protocol 1: Western Blot Analysis of MetAP2 Degradation in Cell Culture

This protocol is designed to assess the reduction in cellular MetAP2 levels following treatment with this compound.

cluster_workflow Western Blot Workflow for MetAP2 Degradation A 1. Cell Culture (e.g., HUVEC, HT1080) B 2. Treat with this compound (Dose-response & time-course) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA or Bradford) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF/Nitrocellulose) E->F G 7. Immunoblotting (Primary Ab: anti-MetAP2) (Secondary Ab: HRP-conjugate) F->G H 8. Chemiluminescence Detection G->H I 9. Data Analysis (Densitometry) H->I

Caption: Experimental workflow for assessing MetAP2 degradation via Western Blot.

Materials:

  • Cell line of interest (e.g., human umbilical vein endothelial cells (HUVECs), HT1080 fibrosarcoma cells)

  • Complete cell culture medium

  • This compound (dissolved in appropriate solvent, e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132 or Epoxomicin) as a negative control

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit polyclonal anti-MetAP2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical starting range might be 1 nM to 10 µM.

    • For a time-course experiment, treat cells with a fixed concentration of this compound for various durations (e.g., 2, 4, 8, 12, 24 hours).

    • Include a vehicle control (e.g., DMSO) and a negative control where cells are pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 1 hour) before adding this compound.

  • Cell Lysis:

    • Aspirate the medium and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer and add SDS-PAGE loading dye.

    • Boil the samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-MetAP2 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Probe for a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize MetAP2 band intensity to the corresponding loading control band intensity.

Protocol 2: In Vitro MetAP2 Ubiquitination Assay

This protocol determines if this compound can induce the ubiquitination of MetAP2 in a cell-free system.

Materials:

  • Recombinant human MetAP2

  • This compound

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2/Cdc34)

  • Recombinant E3 ubiquitin ligase complex (e.g., SCFβ-TRCP)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • Anti-MetAP2 antibody

  • Anti-ubiquitin antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the ubiquitination buffer:

    • Recombinant MetAP2 (e.g., 1-5 µM)

    • This compound (at a concentration sufficient to ensure binding, e.g., 50 µM)

    • E1 enzyme

    • E2 enzyme

    • E3 ligase

    • Ubiquitin

    • ATP

  • Controls: Prepare control reactions lacking one or more components (e.g., no this compound, no E3 ligase, no ATP) to ensure the specificity of the reaction.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE loading dye and boiling at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Resolve the reaction products by SDS-PAGE.

    • Transfer to a PVDF membrane.

    • Immunoblot with an anti-MetAP2 antibody. A ladder of higher molecular weight bands above the unmodified MetAP2 band indicates polyubiquitination.

    • Confirm ubiquitination by immunoblotting with an anti-ubiquitin antibody.

Logical Relationships in Ternary Complex Formation

The efficacy of this compound as a degrader is contingent on its ability to simultaneously bind both MetAP2 and the E3 ligase, forming a productive ternary complex.

MetAP2 MetAP2 Protein Ternary_Complex Productive Ternary Complex (MetAP2 :: this compound :: E3) MetAP2->Ternary_Complex Fumagilin_105 This compound (Degrader Molecule) Fumagilin_105->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination MetAP2 Polyubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

References

Application of Fumagillin-105 in Cancer Cell Lines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fumagillin-105, a synthetic analog of the natural product fumagillin (B1674178), is a potent anti-angiogenic agent that has garnered significant interest in cancer research. Its primary mechanism of action is the irreversible inhibition of Methionine Aminopeptidase-2 (MetAP-2), an enzyme crucial for the proliferation of endothelial cells, which form the lining of blood vessels.[1][2][3][4] By inhibiting MetAP-2, Fumagillin-105 effectively curtails the formation of new blood vessels (angiogenesis), a process essential for tumor growth, invasion, and metastasis.[5][6][7][8] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of Fumagillin-105 and its closely related analog TNP-470 in various cancer cell line studies.

Mechanism of Action

Fumagillin and its derivatives covalently bind to a specific histidine residue in the active site of MetAP-2, leading to its irreversible inactivation.[1][3][9] This inhibition is highly selective for MetAP-2 over its isoform, MetAP-1.[1] The downstream effects of MetAP-2 inhibition in endothelial cells include cell cycle arrest in the G1 phase, which is mediated by the inhibition of cyclin-dependent kinases (cdk2/4) and the expression of cyclins E and A, as well as the prevention of retinoblastoma gene product phosphorylation.[1][6][10] Recent studies also suggest that Fumagillin-105 can suppress the stemness of cancer stem-like cells and may involve the activation of p53.[11]

Fumagillin Fumagillin-105 METAP2 MetAP-2 Fumagillin->METAP2 Inactivation G1_Arrest G1 Cell Cycle Arrest Fumagillin->G1_Arrest Induces Protein_Maturation Protein Maturation (N-terminal Methionine Excision) METAP2->Protein_Maturation Catalyzes Endothelial_Cell Endothelial Cell Protein_Maturation->Endothelial_Cell Enables Proliferation Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis Leads to G1_Arrest->Angiogenesis Inhibition Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Supports

Caption: Mechanism of action of Fumagillin-105.

Application Notes

Fumagillin-105 and its analogs primarily exert their anti-tumor effects by targeting the tumor vasculature rather than by direct cytotoxicity to the cancer cells themselves.[12] However, direct anti-proliferative effects on some cancer cell lines have been observed, particularly at higher concentrations.

  • Anti-Angiogenic Activity: The primary application is the inhibition of angiogenesis. This is typically studied in vitro using endothelial cell proliferation, migration, and tube formation assays. Human Umbilical Vein Endothelial Cells (HUVECs) are a common model and are highly sensitive to Fumagillin-105.[13][14]

  • Inhibition of Tumor Cell Proliferation: While generally less sensitive than endothelial cells, various cancer cell lines show growth inhibition in response to Fumagillin-105, especially in 3D culture models that mimic in vivo conditions more closely.[15]

  • Cancer Stem Cell Targeting: Emerging research indicates that Fumagillin-105 can inhibit the stem-like characteristics of cancer cells, suggesting a role in preventing tumor recurrence and chemoresistance.[11]

  • Combination Therapy: Fumagillin-105 has shown additive or synergistic effects when combined with conventional chemotherapeutic agents.[2][15]

Data Presentation: In Vitro Efficacy of Fumagillin Analogs

The following tables summarize the reported in vitro efficacy of Fumagillin analogs (primarily TNP-470) on various cancer and endothelial cell lines.

Table 1: 50% Inhibitory Concentration (IC50) of TNP-470 in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Culture ConditionsReference
GCH-1(m)ChoriocarcinomaExtremely Low7-day culture[16]
NUC-1ChoriocarcinomaExtremely Low7-day culture[16]
SCHChoriocarcinomaExtremely Low7-day culture[16]
TYKOvarian Cancer> GCH-1(m)7-day culture[16]
NakajimaOvarian Cancer> GCH-1(m)7-day culture[16]
HEC-6Uterine Endometrial Cancer> GCH-1(m)7-day culture[16]
HEC-50Uterine Endometrial Cancer> GCH-1(m)[16]
HEC-1-AUterine Endometrial Cancer> GCH-1(m)7-day culture[16]
PC-3Prostate Cancer~5Monolayer culture[15]
MDA-MB-231Breast Cancer~5Monolayer culture[15]
WiDrColon Cancer~5Monolayer culture[15]
MIAPaCa-2Pancreatic Cancer> 13-day culture[13]
AsPC-1Pancreatic Cancer> 13-day culture[13]
Capan-1Pancreatic Cancer> 13-day culture[13]
HUVECEndothelial0.0001 (100 pg/mL)3-day culture[13]

Table 2: Anchorage-Independent Growth Inhibition by TNP-470

Cell LineCancer TypeIC50 (ng/mL)Reference
PC-3Prostate Cancer0.05[15]
MDA-MB-231Breast Cancer470[15]

Experimental Protocols

cluster_invitro In Vitro Assays Cell_Culture Cancer Cell Line Culture Treatment Treat with Fumagillin-105 Cell_Culture->Treatment Proliferation Cell Proliferation Assay (MTT) Treatment->Proliferation Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot

Caption: General experimental workflow for in vitro studies.

Protocol 1: Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of Fumagillin-105 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Fumagillin-105 stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of Fumagillin-105 in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO concentration should be consistent across all wells, typically <0.1%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis for MetAP-2 and Cell Cycle Proteins

Objective: To assess the effect of Fumagillin-105 on the expression levels of MetAP-2 and key cell cycle regulatory proteins.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Fumagillin-105 stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-MetAP-2, anti-p53, anti-p21, anti-Cyclin D1, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Fumagillin-105 for the desired time (e.g., 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 3: HUVEC Tube Formation Assay

Objective: To evaluate the anti-angiogenic potential of Fumagillin-105 by assessing its effect on the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel (or similar basement membrane extract)

  • 96-well plate

  • Fumagillin-105 stock solution

  • Microscope with a camera

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.

  • Cell Seeding and Treatment: Harvest HUVECs and resuspend them in a medium containing the desired concentrations of Fumagillin-105 or vehicle control. Seed 1.5-2.0 x 10^4 cells per well onto the polymerized Matrigel.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Imaging and Analysis: Observe the formation of tube-like structures under a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Fumagillin-105 represents a valuable tool for cancer research, primarily through its potent anti-angiogenic properties mediated by the inhibition of MetAP-2. The protocols and data presented here provide a framework for investigating its efficacy in various cancer cell line models. Researchers should note the significant difference in sensitivity between endothelial cells and most cancer cells, which underscores the anti-angiogenic mechanism as the principal driver of its in vivo anti-tumor activity. Further exploration into its effects on cancer stem cells and its use in combination therapies holds promise for future cancer treatment strategies.

References

Application Notes and Protocols for Studying Autophagy Pathways Using Fumagilin-105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumagilin-105 is a novel autophagy-targeting chimera (AUTOTAC) designed to induce the targeted degradation of Methionine Aminopeptidase 2 (MetAP2) through the autophagy pathway.[1] Unlike other protein degradation technologies that rely on the ubiquitin-proteasome system, this compound leverages the cellular process of selective autophagy. This compound is a valuable tool for researchers studying autophagy, protein degradation, and the specific roles of MetAP2 in various cellular processes, including angiogenesis and cell proliferation.

This document provides detailed application notes and protocols for utilizing this compound to investigate autophagy pathways.

Mechanism of Action

This compound is a heterobifunctional molecule. One end binds to MetAP2, and the other end binds to the ZZ domain of the autophagy receptor protein p62/SQSTM1.[1] This binding induces the oligomerization of p62, a key step in the formation of a phagophore, the precursor to the autophagosome. The MetAP2 protein, now linked to the p62 oligomers, is recognized as cargo for selective autophagy. The phagophore engulfs the MetAP2-p62 complex, forming a double-membraned autophagosome. This autophagosome then fuses with a lysosome to form an autolysosome, where the contents, including MetAP2, are degraded by lysosomal hydrolases.[1] This process is independent of ubiquitination.[1]

Fumagilin105_Mechanism cluster_cytosol Cytosol cluster_lysosome Lysosome Fumagilin105 This compound Ternary_Complex This compound-MetAP2-p62 Ternary Complex Fumagilin105->Ternary_Complex MetAP2 MetAP2 MetAP2->Ternary_Complex p62 p62 p62->Ternary_Complex p62_Oligomers p62 Oligomerization & Cargo Sequestration Ternary_Complex->p62_Oligomers induces Phagophore Phagophore Formation p62_Oligomers->Phagophore initiates Autophagosome Autophagosome Phagophore->Autophagosome engulfs cargo Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of MetAP2 Autolysosome->Degradation

Figure 1: Mechanism of this compound-induced MetAP2 degradation.

Data Presentation

The following tables summarize the quantitative data reported for this compound.

Table 1: In Vitro Degradation of MetAP2 by this compound

Cell LineDC₅₀ (Degradation)Dₘₐₓ (24h)Treatment Time (h)Reference
HEK293~0.7 µM~1-10 µM24[1]
U87-MG~500 nMNot Reported24[1]
HEK2930.7 µMNot ReportedNot Reported[2]

Table 2: Biological Activity of this compound

ActivityCell LineConcentrationTreatment Time (h)EffectReference
Inhibition of MigrationU87-MG5 µM0-24Inhibition of cell migration[1]
Induction of ApoptosisHeLa1 µM48Increase in sub-G1 phase cell population[1]

Experimental Protocols

Protocol 1: Assessment of MetAP2 Degradation by Western Blot

This protocol details the steps to quantify the degradation of MetAP2 in cultured cells treated with this compound.

MetAP2_Degradation_Workflow start Seed Cells treatment Treat with this compound (Dose-response or Time-course) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-MetAP2, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis GFP_LC3_Workflow start Seed GFP-LC3 expressing cells on coverslips treatment Treat with this compound start->treatment fixation Fix cells with paraformaldehyde treatment->fixation permeabilization Permeabilize cells (optional, for co-staining) fixation->permeabilization mounting Mount coverslips with DAPI-containing medium permeabilization->mounting imaging Fluorescence Microscopy mounting->imaging quantification Quantify GFP-LC3 puncta per cell imaging->quantification

References

Application Notes and Protocols: Monitoring MetAP2 Degradation by Fumagilin-105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine aminopeptidase (B13392206) 2 (MetAP2) is a key metalloprotease involved in the post-translational modification of nascent proteins.[1] Its role in cellular processes such as protein synthesis and cell cycle regulation has made it a significant target in drug development, particularly in oncology and metabolic diseases.[2][3] Fumagilin and its more stable synthetic analog, Fumagilin-105, are potent inhibitors of MetAP2.[4][5] These molecules bind covalently to the active site of MetAP2, leading to the inhibition of its enzymatic activity and, in some cellular contexts, the degradation of the MetAP2 protein itself.[4][6][7] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of MetAP2 induced by this compound, along with relevant signaling pathway information and quantitative data.

Mechanism of Action and Signaling Pathway

This compound, like its parent compound fumagillin (B1674178), exerts its biological effects by irreversibly binding to and inhibiting MetAP2.[4][6] This inhibition disrupts the removal of N-terminal methionine from newly synthesized proteins, a critical step in protein maturation and function.[1][3] The downstream consequences of MetAP2 inhibition are multifaceted, impacting several signaling pathways. Inhibition of MetAP2 by fumagillin has been shown to affect G protein, SRC, and ARF signaling pathways, and to protect retinoblastoma protein (Rb) and eukaryotic initiation factor 2α (eIF2α) from phosphorylation.[2]

Below is a diagram illustrating the signaling pathway affected by this compound-mediated MetAP2 inhibition.

MetAP2_Signaling_Pathway cluster_fumagilin This compound Action cluster_metap2 Target Protein cluster_downstream Downstream Effects Fumagilin This compound MetAP2 MetAP2 Fumagilin->MetAP2 Inhibits & Induces Degradation G_protein G Protein Signaling MetAP2->G_protein Regulates SRC SRC Signaling MetAP2->SRC Regulates ARF ARF Signaling MetAP2->ARF Regulates Rb_p Rb Phosphorylation MetAP2->Rb_p Prevents eIF2a_p eIF2α Phosphorylation MetAP2->eIF2a_p Prevents Degradation MetAP2 Degradation MetAP2->Degradation

Caption: Signaling pathway of MetAP2 and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize quantitative data related to the effects of fumagillin and its analogs on MetAP2.

Table 1: Inhibitory Concentration (IC50) of Fumagillin Analogs

CompoundTargetAssayIC50 (nM)Reference
TNP-470MetAP2 ActivityEnzymatic Assay1.3[8]
Biotin-FumagillinMetAP2 ActivityEnzymatic Assay10.4[8]
TNP-470Endothelial Cell ProliferationCell-based Assay0.0115[8]

Table 2: Effect of Fumagillin on MetAP2 Protein Levels

Cell TypeTreatmentEffect on MetAP2 Protein LevelReference
Human Microvascular Endothelial Cells (HMVEC)Fumagillin3-fold increase[9]
Hepatocellular Carcinoma CellsFumagillinDecrease[4]

Experimental Protocols

This section provides a detailed protocol for a Western blot experiment to assess MetAP2 degradation following treatment with this compound.

Experimental Workflow

The overall workflow for the experiment is depicted below.

Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., HUVEC or cancer cell line) B 2. Treatment with this compound (Dose-response or time-course) A->B C 3. Cell Lysis and Protein Extraction B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane (PVDF) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (Anti-MetAP2) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis (Densitometry) J->K

Caption: Western blot workflow for MetAP2 degradation analysis.

Detailed Protocol

1. Cell Culture and Treatment:

  • Culture your cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a relevant cancer cell line) to approximately 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time course (e.g., 0, 6, 12, 24, 48 hours). A vehicle control (e.g., DMSO) should be included.

2. Cell Lysis:

  • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the cells.

  • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE:

  • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Ensure the membrane is activated with methanol (B129727) before use.

  • Transfer at 100V for 1-2 hours at 4°C.

6. Blocking:

  • After transfer, block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

7. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for MetAP2, diluted in the blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

8. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

9. Data Analysis:

  • Quantify the band intensities for MetAP2 and a loading control (e.g., β-actin or GAPDH) using densitometry software.

  • Normalize the MetAP2 band intensity to the corresponding loading control band intensity for each sample.

  • Plot the normalized MetAP2 levels against the this compound concentration or time to determine the extent of degradation.

"Near-Western Blot" Protocol for Detecting Covalent Binding

An alternative method to a traditional Western blot can be employed to specifically detect the covalent binding of fumagillin to MetAP2.[8] This "near-Western blot" technique utilizes a biotinylated fumagillin analog.

  • Incubation: Incubate cell lysates or recombinant MetAP2 with a biotinylated fumagillin analog.

  • SDS-PAGE and Transfer: Run the samples on an SDS-PAGE gel and transfer to a nitrocellulose membrane as described above.

  • Detection: Instead of using a primary antibody, directly probe the blot with streptavidin-HRP.

  • Visualization: Visualize the biotinylated MetAP2 using an ECL substrate.

This method confirms the direct interaction and covalent modification of MetAP2 by the fumagillin analog.

References

Application Notes and Protocols for Lentiviral-Based Assays in Fumagilin-105 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for utilizing lentiviral-based assays to study the effects of Fumagilin-105 on endothelial cells. The protocols cover lentiviral-mediated shRNA knockdown of MetAP2 to mimic the pharmacological effects of this compound, as well as assays to assess cell viability, and angiogenesis in vitro.

Key Applications

  • Target Validation: Utilizing lentiviral-mediated shRNA to specifically knock down MetAP2 expression in endothelial cells, thereby validating it as the primary target of this compound.

  • Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by MetAP2 inhibition through the use of lentiviral reporters and gene overexpression systems.

  • Drug Efficacy Screening: Quantifying the anti-angiogenic potential of this compound by observing its effects on endothelial cell proliferation, migration, and tube formation in vitro.

  • Comparative Analysis: Comparing the cellular effects of this compound treatment with those of MetAP2 knockdown to confirm on-target activity.

Data Presentation

Table 1: Comparative IC50 Values of Fumagillin (B1674178) Analogs on Endothelial Cell Proliferation

CompoundTarget CellsIC50 (nM)
FumagilinHUVEC1.5
This compoundHUVEC0.8
TNP-470HUVEC1.2

Note: The data presented in this table is representative and intended for illustrative purposes.

Table 2: Quantitative Analysis of In Vitro Tube Formation Assay

Treatment GroupTotal Tube Length (µm)Number of Junctions
Untreated Control12,500 ± 850150 ± 20
Vehicle Control (DMSO)12,300 ± 900145 ± 18
This compound (1 nM)4,200 ± 55045 ± 10
Lentiviral shMetAP23,800 ± 60040 ± 8
Lentiviral Scrambled shRNA12,000 ± 800140 ± 22

Note: The data presented in this table is representative and intended for illustrative purposes. Values are represented as mean ± standard deviation.

Signaling Pathway

Fumagilin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibition Protein Maturation Protein Maturation MetAP2->Protein Maturation Required for Protein Synthesis Protein Synthesis Protein Synthesis->Protein Maturation Cell Proliferation Cell Proliferation Protein Maturation->Cell Proliferation Cell Migration Cell Migration Protein Maturation->Cell Migration Angiogenesis Angiogenesis Cell Proliferation->Angiogenesis Cell Migration->Angiogenesis

Caption: this compound inhibits MetAP2, leading to decreased angiogenesis.

Experimental Protocols

Protocol 1: Lentiviral-mediated shRNA Knockdown of MetAP2 in HUVECs

This protocol describes the transduction of Human Umbilical Vein Endothelial Cells (HUVECs) with lentiviral particles carrying shRNA against MetAP2.

Materials:

  • HUVECs (passage 2-5)

  • Endothelial Cell Growth Medium (EGM-2)

  • Lentiviral particles containing shRNA targeting MetAP2 (shMetAP2)[6][7]

  • Lentiviral particles containing a non-targeting scrambled shRNA (Control)

  • Polybrene (8 mg/mL stock solution)

  • Puromycin (B1679871)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: The day before transduction, seed HUVECs in a 6-well plate at a density of 1 x 10^5 cells per well in 2 mL of EGM-2 medium. Ensure cells are 50-70% confluent on the day of transduction.

  • Transduction:

    • On the day of transduction, remove the culture medium.

    • Add 1 mL of fresh EGM-2 to each well.

    • Add polybrene to a final concentration of 8 µg/mL to each well to enhance transduction efficiency.[8][9]

    • Add the appropriate amount of lentiviral particles (shMetAP2 or scrambled control) to achieve the desired Multiplicity of Infection (MOI). A typical starting MOI for HUVECs is 5-10.

    • Gently swirl the plate to mix.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Medium Change: After the incubation period, remove the virus-containing medium and replace it with 2 mL of fresh EGM-2.

  • Puromycin Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand by generating a kill curve for HUVECs (typically 1-2 µg/mL).

  • Expansion of Transduced Cells: Continue to culture the cells in the presence of puromycin, changing the medium every 2-3 days. Non-transduced cells will be eliminated. Expand the stable, puromycin-resistant cells for subsequent experiments.

  • Verification of Knockdown: Confirm the knockdown of MetAP2 expression by Western blotting or qRT-PCR.

Lentiviral_Transduction_Workflow Day1 Day 1: Seed HUVECs Day2 Day 2: Transduce with Lentivirus (shMetAP2 or Scrambled) + Polybrene Day1->Day2 Day3 Day 3: Change Medium Day2->Day3 Day4 Day 4: Start Puromycin Selection Day3->Day4 Day7_14 Days 7-14: Expand Stable Cells Day4->Day7_14 Verification Verify Knockdown (Western/qRT-PCR) Day7_14->Verification

Caption: Workflow for lentiviral-mediated shRNA knockdown in HUVECs.

Protocol 2: Cell Viability/Proliferation Assay

This assay is used to determine the effect of this compound and MetAP2 knockdown on HUVEC proliferation.

Materials:

  • Stable HUVEC lines (shMetAP2 and scrambled control)

  • Wild-type HUVECs

  • This compound

  • EGM-2 medium

  • 96-well tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed wild-type HUVECs, shMetAP2 HUVECs, and scrambled control HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2.

  • Treatment:

    • For the wild-type HUVECs, add this compound at various concentrations (e.g., 0.1 nM to 100 nM). Include a vehicle control (DMSO).

    • For the shMetAP2 and scrambled control cells, add 100 µL of fresh EGM-2.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Allow the plate and its contents to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value for this compound.

Protocol 3: In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[10][11][12]

Materials:

  • Stable HUVEC lines (shMetAP2 and scrambled control)

  • Wild-type HUVECs

  • This compound

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well tissue culture plates (pre-chilled)

  • EGM-2 medium (serum-starved overnight if necessary)

  • Calcein AM (for visualization, optional)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the BME on ice overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME per well.[12]

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[10]

  • Cell Preparation:

    • Harvest the wild-type, shMetAP2, and scrambled control HUVECs.

    • Resuspend the cells in EGM-2 at a concentration of 1 x 10^5 cells/mL.

  • Treatment and Seeding:

    • For wild-type HUVECs, prepare cell suspensions containing this compound at the desired concentration or a vehicle control.

    • Add 100 µL of the appropriate cell suspension to each BME-coated well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor tube formation periodically under an inverted microscope.

  • Visualization and Quantification:

    • After incubation, capture images of the tube network in each well.

    • If using Calcein AM for visualization, incubate the cells with the dye for 30 minutes prior to imaging.[13]

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[11]

Tube_Formation_Assay_Workflow Coat_Plate Coat 96-well plate with BME Solidify_Gel Incubate at 37°C to solidify Coat_Plate->Solidify_Gel Treat_and_Seed Add cells +/- this compound to wells Solidify_Gel->Treat_and_Seed Prepare_Cells Prepare HUVEC suspensions (WT, shMetAP2, scrambled) Prepare_Cells->Treat_and_Seed Incubate Incubate for 4-18 hours Treat_and_Seed->Incubate Visualize Visualize and capture images Incubate->Visualize Quantify Quantify tube formation Visualize->Quantify

Caption: Workflow for the in vitro endothelial cell tube formation assay.

Conclusion

Lentiviral-based assays are indispensable tools for the preclinical evaluation of anti-angiogenic compounds like this compound. By enabling stable and specific gene knockdown, these assays facilitate robust target validation and detailed mechanistic studies. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the anti-angiogenic properties of this compound in a controlled and reproducible manner. The combination of lentiviral-mediated gene silencing with functional in vitro assays offers a powerful approach to advance our understanding of novel anti-angiogenic therapies.

References

Application Notes and Protocols for Fumagilin-105 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Fumagilin-105 and its analogs in various animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this class of compounds.

Mechanism of Action

This compound and its synthetic analog, TNP-470, are potent anti-angiogenic agents. Their primary mechanism of action is the irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2), a crucial enzyme involved in the post-translational modification of proteins. By covalently binding to MetAP2, fumagillin (B1674178) blocks the removal of the N-terminal methionine from newly synthesized proteins, a critical step for the function of many proteins essential for cell proliferation. This inhibition leads to cell cycle arrest, primarily in the G1 phase, particularly in endothelial cells, thereby preventing the formation of new blood vessels (angiogenesis).[1]

Recent studies have further elucidated the downstream effects of MetAP2 inhibition. It has been shown to block noncanonical Wnt signaling, a pathway critical in development, cell differentiation, and tumorigenesis. This inhibition occurs downstream of the Wnt receptor Frizzled but upstream of Calmodulin-dependent Kinase II (CaMKII), RhoA, and c-Jun N-terminal Kinase (JNK).[2][3] Notably, fumagillin and its analogs do not appear to affect the canonical Wnt/β-catenin pathway.[3]

Signaling Pathway of Fumagillin-105

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fumagilin-105 for MetAP2 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Fumagilin-105" is understood to be a representative analogue of the fumagillin (B1674178) family of molecules that target Methionine Aminopeptidase 2 (MetAP2). The information and protocols provided herein are based on established knowledge of fumagillin and its derivatives. Researchers should adapt these guidelines to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

This compound is an irreversible inhibitor of Methionine Aminopeptidase 2 (MetAP2). It covalently binds to a histidine residue in the active site of MetAP2, leading to the inhibition of its enzymatic activity. This inhibition subsequently marks the enzyme for degradation, effectively reducing cellular MetAP2 levels. This process is crucial for its anti-angiogenic effects.

Q2: What is a recommended starting concentration for in vitro experiments with this compound?

For initial experiments in cell culture, a starting concentration in the range of 10-100 nM is recommended. However, the optimal concentration is highly dependent on the cell line being used. A dose-response experiment is crucial to determine the precise EC50 for MetAP2 degradation and the IC50 for cell viability in your specific model system.

Q3: How should this compound be prepared and stored for optimal stability?

This compound should be dissolved in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-20 mM). This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.

Q4: What are the anticipated downstream cellular effects following MetAP2 degradation by this compound?

The primary downstream effect of MetAP2 inhibition and degradation is the suppression of endothelial cell proliferation and migration, which are key processes in angiogenesis. This is mediated through the accumulation of p53 and the subsequent induction of the cyclin-dependent kinase inhibitor p21. This can lead to cell cycle arrest, typically at the G1 phase.

Troubleshooting Guide

Issue 1: No significant MetAP2 degradation is observed after treatment with this compound.

  • Possible Cause 1: Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used.

    • Solution: Perform a dose-response experiment, testing a broader range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for MetAP2 degradation.

  • Possible Cause 2: Insufficient Incubation Time: The duration of the treatment may not be long enough for the degradation process to occur.

    • Solution: Conduct a time-course experiment, treating cells for various durations (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment time.

  • Possible Cause 3: Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms to this compound.

    • Solution: Consider using a different, more sensitive cell line as a positive control, such as Human Umbilical Vein Endothelial Cells (HUVECs).

  • Possible Cause 4: Improper Compound Handling: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Prepare a fresh stock solution of this compound from a new vial and repeat the experiment.

Issue 2: High levels of cell toxicity are observed at concentrations expected to be effective for MetAP2 degradation.

  • Possible Cause 1: Concentration is too high: The concentration required for MetAP2 degradation may be close to the cytotoxic threshold for the specific cell line.

    • Solution: Carefully titrate the concentration of this compound to find a window where MetAP2 degradation is achieved with minimal impact on cell viability. A dose-response curve for both degradation and viability is essential.

  • Possible Cause 2: Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.

    • Solution: Lower the concentration and potentially increase the incubation time to achieve MetAP2 degradation with reduced toxicity.

  • Possible Cause 3: Sensitive Cell Line: The cell line being used may be particularly sensitive to the effects of MetAP2 inhibition.

    • Solution: If possible, use a less sensitive cell line or ensure that the experimental endpoint is measured before widespread cell death occurs.

Issue 3: There is significant variability in the results between experiments.

  • Possible Cause 1: Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect the cellular response to this compound.

    • Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure a consistent seeding density for all experiments.

  • Possible Cause 2: Inconsistent Preparation of this compound: Inaccuracies in diluting the stock solution can lead to variability.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock aliquot.

  • Possible Cause 3: Variability in Assay Performance: Inconsistencies in the experimental procedures, such as antibody dilutions or incubation times for western blotting, can lead to variable results.

    • Solution: Standardize all experimental protocols and include appropriate positive and negative controls in every experiment.

Data Presentation

Table 1: Representative Dose-Response Data for this compound

Concentration (nM)% MetAP2 Degradation (vs. Vehicle)% Cell Viability (vs. Vehicle)
115%98%
1045%95%
5085%80%
10095%60%
50098%30%
100099%15%

Table 2: Recommended Starting Concentration Ranges for Common Cell Lines

Cell LineTypeRecommended Starting Concentration (nM)Notes
HUVECHuman Umbilical Vein Endothelial10 - 50Highly sensitive to anti-angiogenic compounds.
HeLaHuman Cervical Cancer50 - 100Moderately sensitive.
A549Human Lung Carcinoma100 - 250May require higher concentrations.
MCF7Human Breast Cancer50 - 150Response can be variable.

Experimental Protocols

Protocol 1: Western Blotting for MetAP2 Degradation

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for MetAP2 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the MetAP2 signal to the loading control.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration.

Visualizations

Fumagilin_Signaling_Pathway Fumagilin This compound Inhibition Inhibition & Degradation Fumagilin->Inhibition MetAP2 MetAP2 MetAP2->Inhibition p53 p53 accumulation Inhibition->p53 p21 p21 induction p53->p21 G1Arrest G1 Cell Cycle Arrest p21->G1Arrest Angiogenesis Angiogenesis G1Arrest->Angiogenesis Inhibits Optimization_Workflow Start Start: Define Cell Line and Experiment Goals DoseResponse 1. Perform Dose-Response (1 nM - 10 µM) Start->DoseResponse TimeCourse 2. Conduct Time-Course (6 - 48 hours) DoseResponse->TimeCourse AnalyzeDegradation 3. Analyze MetAP2 Degradation (Western Blot) TimeCourse->AnalyzeDegradation AnalyzeViability 4. Assess Cell Viability (MTT / CTG) TimeCourse->AnalyzeViability DetermineWindow 5. Determine Optimal Window (Max Degradation, Min Toxicity) AnalyzeDegradation->DetermineWindow AnalyzeViability->DetermineWindow Proceed Proceed with Optimized Concentration and Time DetermineWindow->Proceed

Troubleshooting lack of Fumagilin-105 activity in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the experimental activity of Fumagilin-105.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, an analog of Fumagillin (B1674178), acts as a potent and irreversible inhibitor of the enzyme Methionine Aminopeptidase (B13392206) 2 (MetAP2).[1][2][3] It forms a covalent bond with a specific histidine residue (His231) in the active site of MetAP2, leading to its permanent inactivation.[4][5] The inhibition of MetAP2 disrupts the post-translational modification of proteins, which in turn suppresses the proliferation and migration of endothelial cells, thereby inhibiting angiogenesis (the formation of new blood vessels).[2] This mechanism also leads to cell cycle arrest in the late G1 phase.[1][6]

Q2: In which research areas is this compound typically used?

A2: Due to its potent anti-angiogenic properties, this compound and its related compounds are primarily used in cancer research to inhibit tumor growth and metastasis.[1][5][6] Additionally, MetAP2 inhibitors have been investigated for their therapeutic potential in treating obesity and certain parasitic infections.[4][5][7]

Q3: How should I properly store this compound?

A3: Proper storage is critical to maintain the activity of this compound. For long-term storage of the solid compound, it is highly recommended to store it at temperatures below -60°C.[8] Stock solutions should be prepared fresh for each experiment whenever possible.[8] For short-term use, aqueous solutions can be stored protected from light at 4°C for up to 14 days with minimal degradation.[8][9] The compound is unstable at room temperature and susceptible to degradation from light, heat, and suboptimal pH.[8][10]

Q4: What are the known degradation products of Fumagillin and its analogs?

A4: Fumagilin can degrade through hydrolysis, thermal degradation, and photolysis.[8] Common degradation products include Fumagillol, which forms from the hydrolysis of an ester linkage and has significantly reduced biological activity, and Dihydroxyfumagillin, a biologically inactive compound resulting from thermal degradation.[8] The appearance of unexpected peaks in HPLC analysis often indicates the presence of these degradation products.[8]

Troubleshooting Guide: Lack of this compound Activity

Use this guide to diagnose and resolve common issues encountered during experiments.

Issue 1: Complete lack of expected biological effect.

Possible Cause Troubleshooting Step
Degraded Compound Verify Storage Conditions: Confirm that the solid compound and any solutions were stored according to the recommendations (see FAQ A3 and Data Summary Table 1). Avoid repeated freeze-thaw cycles.[8][11] Prepare Fresh Solution: Always prepare a new solution from your solid stock immediately before the experiment.[8] Perform Activity Check: If possible, test the compound on a well-established positive control cell line known to be sensitive to Fumagillin.
Incorrect Preparation Check Solvent: Ensure the solvent used (e.g., ethanol, DMSO) is appropriate and that the final concentration in your media does not exceed cytotoxic levels (typically <0.1%).[12] Confirm Concentration: Double-check all calculations for dilution to ensure the final concentration in your assay is within the effective range for your specific experiment (see Data Summary Table 2).
Resistant Cell Line or Model Verify MetAP2 Expression: Confirm that your cell line or model expresses MetAP2, the target of this compound.[1] Consult Literature: Review literature to see if your specific cell line has been reported as resistant to Fumagillin or its analogs.

Issue 2: High variability or inconsistent results between experiments.

Possible Cause Troubleshooting Step
Inconsistent Solution Potency Standardize Preparation: Prepare a larger batch of stock solution for a series of experiments, aliquot it into single-use vials, and store it properly. This minimizes variability from repeated weighing and dissolving. Protect from Light: During experiments, keep solutions in amber tubes or cover them with foil to prevent photodegradation.[8]
Experimental System Variables Control Cell Conditions: Ensure cell passage number, confluency, and serum starvation conditions are consistent across all experiments.[13] Assay Timing: For angiogenesis assays, the timing of treatment and observation is critical. Adhere strictly to the protocol timelines.[12]
Incorrect Metal Cofactor in In Vitro Enzyme Assays Verify Cofactor: The inhibitory activity of some MetAP-2 inhibitors can be dependent on the divalent cation (e.g., cobalt, manganese) used as a cofactor in the enzyme assay.[3] Ensure the cofactor used in your assay matches conditions where activity has been previously demonstrated.[3]

Below is a troubleshooting workflow to help systematically identify the source of inactivity.

G A Start: No this compound Activity Observed B Was the compound stored correctly? (Solid < -60°C, Solution 4°C, dark) A->B C Improper Storage: Compound may be degraded. Order new stock. B->C No D Was the solution prepared fresh? B->D Yes C->A E Old Solution: Degradation is likely. Prepare fresh solution. D->E No F Were calculations and dilutions correct? D->F Yes E->A G Incorrect Concentration: Recalculate and prepare a new dilution. F->G No H Is the experimental model appropriate? (e.g., MetAP2 expressing cells) F->H Yes G->A I Inappropriate Model: Select a validated sensitive cell line or model system. H->I No J Are positive/negative controls working? H->J Yes I->A K Control Failure: Troubleshoot the assay setup (reagents, cells, instrument). J->K No M All checks passed but still no activity. Contact technical support. J->M Yes K->A L Problem Resolved / Compound Active

Troubleshooting workflow for this compound inactivity.

Data Summaries

Table 1: Storage and Stability of Fumagillin Solutions
ConditionStorage TemperatureDurationStability Notes
Short-Term4°C (in the dark)Up to 14 daysMinimal degradation observed for a 70 µg/mL aqueous solution.[8][9]
Room Temp25°C< 1 weekSignificant degradation (17-30% loss) occurs.[8][9]
Long-Term (Solid)Below -60°CExtendedRecommended for the drug substance to ensure maximum potency.[8]
Table 2: Example Concentrations for In Vitro and In Vivo Assays
Assay TypeModel SystemRecommended ConcentrationReference
In Vivo AngiogenesisMatrigel Plug Assay (Mice)1-10 mg/kg (systemic)[12]
In Vivo AngiogenesisChick CAM Assay1-10 µg per sponge[12]
In Vitro Cell ViabilityLiver Cancer Stem-like Cells10 µmol/L[14]

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Tube Formation Assay

This assay measures the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis. This compound is expected to inhibit this process.

Methodology:

  • Prepare Basement Membrane Matrix: Thaw basement membrane extract (BME), such as Matrigel, on ice overnight. Using pre-cooled pipette tips, add 50-250 µL of BME to each well of a pre-cooled 96-well or 24-well plate.[13]

  • Solidify Matrix: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify into a gel.

  • Prepare Cells: Culture endothelial cells (e.g., HUVECs) to 70-90% confluency. Harvest the cells using a non-enzymatic dissociation solution or trypsin and resuspend them in basal medium.

  • Cell Plating and Treatment: Centrifuge the cells and resuspend the pellet in media containing the desired concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., VEGF).

  • Incubation: Add the cell suspension (e.g., 1x10⁴ cells in 100 µL) to each BME-coated well. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4 to 24 hours.

  • Analysis: Visualize the tube formation using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Thaw Basement Membrane Extract (BME) on ice P2 Coat wells of a pre-cooled plate with BME P1->P2 P3 Incubate at 37°C to solidify BME P2->P3 P4 Harvest endothelial cells (70-90% confluent) E1 Resuspend cells in media with This compound & controls P4->E1 E2 Add cell suspension to BME-coated wells E1->E2 E3 Incubate for 4-24 hours at 37°C E2->E3 A1 Visualize tube formation with microscope E3->A1 A2 Quantify tube length, junctions, and loops A1->A2 G cluster_downstream Downstream Effects Fumagilin This compound MetAP2 MetAP2 Fumagilin->MetAP2 Covalently binds & irreversibly inhibits CDK Inhibition of CDK2/4 Activation MetAP2->CDK Normally promotes Rb Inhibition of Rb Phosphorylation MetAP2->Rb Normally promotes G1_Arrest G1 Cell Cycle Arrest CDK->G1_Arrest Rb->G1_Arrest Proliferation Decreased Endothelial Cell Proliferation G1_Arrest->Proliferation Angiogenesis Inhibition of Angiogenesis Proliferation->Angiogenesis

References

Potential off-target effects of Fumagilin-105

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Fumagillin-105. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Fumagillin-105?

A1: Fumagillin-105 is a synthetic analog of Fumagillin. Its primary mechanism of action is the irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2), a metalloenzyme crucial for post-translational modification of proteins.[1][2][3] By covalently binding to a histidine residue in the active site of MetAP2, Fumagillin-105 blocks its enzymatic activity.[2] This inhibition disrupts processes like cell proliferation and migration, particularly in endothelial cells, leading to anti-angiogenic effects.[2]

Q2: What are the known on-target effects of Fumagillin-105 mediated by MetAP2 inhibition?

A2: The on-target effects of Fumagillin-105, mediated through MetAP2 inhibition, are primarily:

  • Anti-angiogenesis: Inhibition of new blood vessel formation, which is a key area of research for cancer treatment.[2][4]

  • Antimicrobial Activity: Effective against certain microsporidian and protozoan parasites, such as Nosema apis and Entamoeba histolytica.[1][5][6]

Q3: What are the potential off-target effects and toxicities associated with Fumagillin-105?

A3: Due to its mechanism of action and potential for broader biological interactions, Fumagillin-105 may exhibit several off-target effects and toxicities. These are similar to those observed with its parent compound, Fumagillin, and can include:

  • Gastrointestinal Distress: Nausea, vomiting, diarrhea, and abdominal cramps are commonly reported side effects.[7][8][9]

  • Hepatotoxicity: Potential for liver damage, indicated by elevated liver enzymes.[8][9]

  • Hematological Toxicity: Can lead to dose-related bone marrow toxicity, resulting in conditions like neutropenia, leukopenia (reduction in white blood cells), and thrombocytopenia (reduction in platelets).[8][10][11]

  • Neurotoxicity: Some patients have reported dizziness, headaches, and in more severe cases, confusion.[8][12]

  • Nephrotoxicity: Potential for kidney damage has been noted as a rare but serious complication.[7][8]

  • Genotoxicity: Concerns have been raised about the potential for chromosomal aberrations and carcinogenicity with long-term use.[1]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with Fumagillin-105.

Issue 1: Unexpectedly high levels of cytotoxicity in non-target cell lines.

  • Possible Cause: Off-target inhibition of essential cellular pathways. While MetAP2 is the primary target, Fumagillin-105 may inhibit other aminopeptidases or kinases at higher concentrations.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: First, verify that Fumagillin-105 is inhibiting MetAP2 in your experimental system at the expected concentration.

    • Dose-Response Curve: Perform a detailed dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your non-target cell lines. Compare this to the IC50 for your target cells.

    • Off-Target Profiling: Consider performing a broad-panel kinase or enzyme screen to identify potential off-target interactions.

    • Control Compound: Use a structurally related but inactive compound as a negative control to ensure the observed effects are specific to Fumagillin-105's activity.

Issue 2: Inconsistent anti-angiogenic effects in in-vitro models.

  • Possible Cause: Variability in experimental conditions or cell line characteristics.

  • Troubleshooting Steps:

    • Cell Line Authentication: Ensure the endothelial cell line you are using is properly authenticated and free from contamination.

    • Standardize Culture Conditions: Maintain consistent cell passage numbers, media formulations, and serum concentrations, as these can influence angiogenic potential.

    • Assay Validation: Validate your angiogenesis assay (e.g., tube formation assay, spheroid sprouting assay) with a known positive control inhibitor of angiogenesis.

    • Assess MetAP2 Expression: Confirm that your endothelial cell model expresses sufficient levels of MetAP2.

Issue 3: Observing significant animal toxicity at therapeutic doses in vivo.

  • Possible Cause: Off-target effects manifesting at a systemic level.

  • Troubleshooting Steps:

    • Monitor for Key Toxicities: Actively monitor for signs of gastrointestinal distress (weight loss, diarrhea), hematological changes (complete blood count), and liver/kidney function (serum chemistry).

    • Histopathological Analysis: Conduct a thorough histopathological examination of key organs (liver, kidney, bone marrow) to identify any treatment-related changes.

    • Dose Optimization: Re-evaluate the dosing regimen. Consider lower doses or alternative dosing schedules to minimize toxicity while maintaining efficacy.

Data on Potential Off-Target Effects

The following tables summarize quantitative data related to the off-target effects of Fumagillin and its analogs, which can serve as a reference for experiments with Fumagillin-105.

Table 1: Hematological Toxicity of Systemic Fumagillin

ParameterObservationPatient PopulationReference
NeutropeniaObserved with a daily oral dose of 60 mgAIDS patients with E. bieneusi[10]
ThrombocytopeniaReversible; a frequent adverse eventGeneral systemic use[11]
LeukopeniaObserved in patients treated for microsporidiosisAIDS patients with E. bieneusi[10]

Table 2: Common Side Effects Observed in Clinical Use

Side EffectFrequencySeverityNotesReference
Nausea, Vomiting, DiarrheaCommonMild to SevereMay necessitate discontinuation[7][8]
Elevated Liver EnzymesReportedVariesRequires regular monitoring[8]
Dizziness, HeadachesReportedMild to Moderate[8]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Fumagillin-105 in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Off-Target Kinase Profiling

  • Compound Preparation: Prepare a stock solution of Fumagillin-105 at a concentration suitable for the screening assay (typically 10 mM in DMSO).

  • Assay Selection: Choose a reputable vendor that offers a broad-panel kinase screening service (e.g., using radiometric, fluorescence, or luminescence-based assays).

  • Screening: Submit the compound for screening against a panel of kinases at one or more concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The vendor will provide data on the percent inhibition for each kinase. Analyze the results to identify any kinases that are significantly inhibited by Fumagillin-105.

  • Follow-up: For any identified off-target hits, perform secondary assays to confirm the interaction and determine the Ki or IC50 value.

Visualizations

Fumagillin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Endothelial Cell Fumagillin Fumagillin-105 MetAP2 MetAP2 (Methionine Aminopeptidase 2) Fumagillin->MetAP2 Inhibits Protein_Synthesis Protein Synthesis & Maturation MetAP2->Protein_Synthesis Enables Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Cell_Migration Cell Migration Protein_Synthesis->Cell_Migration Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Migration->Angiogenesis

Caption: Mechanism of action of Fumagillin-105.

Off_Target_Workflow start Start: Unexpected Experimental Result confirm_result Confirm and Replicate Result start->confirm_result dose_response Perform Detailed Dose-Response Analysis confirm_result->dose_response literature_review Review Literature for Known Off-Targets dose_response->literature_review in_silico In Silico Target Prediction literature_review->in_silico biochemical_screen Biochemical Screen (e.g., Kinase Panel) in_silico->biochemical_screen cellular_assay Cell-Based Target Validation Assay biochemical_screen->cellular_assay conclusion Identify and Characterize Off-Target Effect cellular_assay->conclusion

Caption: Workflow for investigating off-target effects.

Troubleshooting_Logic start High In Vitro Cytotoxicity Observed check_concentration Is the concentration >10x the MetAP2 IC50? start->check_concentration on_target Likely on-target effect in a sensitive cell line. Consider cell line characterization. check_concentration->on_target No off_target_investigation Potential off-target effect. Proceed with off-target screening. check_concentration->off_target_investigation Yes

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Best practices for storing and handling Fumagilin-105

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Fumagilin-105, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store my solid this compound powder?

For long-term storage, it is highly recommended to store the solid, crystalline this compound powder in a dark, dry place, with some sources recommending temperatures as low as -20°C or even below -60°C.[1][2] It is also advised to store it in tightly closed containers, potentially in evacuated ampoules, to maintain stability.[3][4]

Q2: What is the best way to prepare and store a this compound stock solution?

This compound is soluble in many organic solvents, such as ethanol (B145695) (up to 3 mM), and in aqueous solutions of bicarbonates and alkali hydroxides.[2][3] It does not mix well with water.[3] For experiments, it is always best to prepare solutions fresh to ensure maximum potency.[1] If a solution must be stored, it should be for a short term. An aqueous solution (70 µg/mL) can be kept at 4°C in the dark for up to 14 days with minimal degradation.[1] Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.[1][5]

Q3: What are the primary factors that cause this compound to degrade?

This compound is sensitive to several environmental factors:

  • Light: Exposure to light, particularly UV light at 366 nm, is a major cause of degradation, leading to the formation of products like neofumagillin.[1][5]

  • Temperature: Elevated temperatures accelerate degradation.[5] Storing solutions at room temperature (25°C) can result in a significant loss of concentration within a week.[1]

  • pH: this compound degrades under both strong acidic (e.g., 1 M HCl) and strong basic (e.g., 1 M NaOH) conditions.[1][5]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound, it is crucial to avoid all personal contact, including inhalation and skin contact.[3] Recommended PPE includes:

  • Gloves: Nitrile or low-protein latex gloves are recommended. Consider double gloving.[3]

  • Lab Coat: A laboratory coat is suitable for small quantities (up to 500 grams).[3]

  • Eye Protection: Safety glasses should be worn to protect from dust and splashes.[3]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA approved respirator should be used.[6] Always work in a well-ventilated area.[3][7]

Troubleshooting Guide

Problem 1: I'm observing reduced or no activity of this compound in my experiment.

This is often related to the degradation of the compound.

  • Check Storage Conditions: Verify that your solid this compound and prepared solutions have been stored correctly (see FAQs above). Improper storage, especially at room temperature or with light exposure, is a common cause of inactivation.[1]

  • Prepare Fresh Solutions: The most reliable practice is to prepare a fresh solution for each experiment.[1] If you are using a stored solution, it may have lost its potency.

  • Consider the Solvent: Ensure the solvent used is appropriate and has not contributed to degradation. While stable in honey, its stability can vary in other matrices.[1]

Problem 2: My this compound solution has changed color. Is it still usable?

This compound is a yellow crystalline powder.[3] A significant color change in the solution could indicate degradation or contamination. It is highly recommended to discard the solution and prepare a fresh one to ensure the reliability of your experimental results.

Problem 3: I'm seeing unexpected peaks in my HPLC analysis of a this compound sample.

Unexpected peaks in an HPLC chromatogram are likely due to the presence of degradation products.[1]

  • Common Degradation Products: These can include Fumagillol (from hydrolysis), Dihydroxyfumagillin (from thermal degradation), and Neofumagillin (from photodegradation).[1]

  • Verify Storage and Handling: Review your sample's history. Was it exposed to light, high temperatures, or extreme pH?[5]

  • Perform Forced Degradation Studies: To identify the degradation peaks, you can intentionally stress the this compound under acidic, basic, oxidative, photolytic, and thermal conditions. This can help in developing a stability-indicating HPLC method.[1]

Quantitative Data Summary

The stability of this compound is highly dependent on storage conditions. The following table summarizes key quantitative data from various studies.

ParameterConditionResultCitation
Solution Stability 70 µg/mL aqueous solution at 4°C in the darkMinimal degradation for up to 14 days[1]
Solution Stability Aqueous solution at 25°C (Room Temp)17-30% loss of initial concentration within 7 days[1]
Solution Stability In syrup at 40°CNo fumagillin (B1674178) detected after 20 days[5]
Solution Stability In syrup, light-protected, below 22°CLess than 15% degradation within 3 weeks[8]
Stability in Honey In pure honey at 80°CModerately stable for 35 days[1][5]
Photodegradation In honey, exposed to light for 1 dayOnly about one-third of the molecule remained[5]
Half-life in Honey In darkness at 21°CMaximum of 246 days[9]
Half-life in Honey Exposed to light at 21°CEstimated to be 3 days[9]

Experimental Protocols & Workflows

Diagram 1: Recommended Workflow for this compound Solution Preparation and Use

G cluster_storage Storage cluster_prep Solution Preparation (Perform Fresh) cluster_use Experimental Use storage Store Solid this compound -20°C to -60°C In Dark & Dry Conditions weigh Weigh Powder in Ventilated Area (Use PPE) storage->weigh Retrieve from storage dissolve Dissolve in Appropriate Solvent (e.g., Ethanol) weigh->dissolve use Use Solution Immediately in Experiment dissolve->use Proceed to experiment short_store Short-Term Storage (if needed) <14 days at 4°C Protect from Light use->short_store If not used immediately

Caption: Workflow for preparing and using this compound solutions.

Diagram 2: Troubleshooting Guide for Unexpected Experimental Results

G start Unexpected Experimental Results (e.g., loss of efficacy) check_prep Was the solution prepared fresh? start->check_prep check_storage How was the solution stored? check_prep->check_storage No prep_fresh Root Cause Unlikely: Solution was freshly prepared check_prep->prep_fresh Yes improper_storage Potential Root Cause: Degradation due to improper solution storage (light/temp) check_storage->improper_storage check_solid How was the solid stock stored? improper_solid_storage Potential Root Cause: Degradation of solid stock check_solid->improper_solid_storage Improperly re_run Action: Prepare fresh solution from reliable stock and repeat check_solid->re_run Properly prep_fresh->check_solid improper_storage->re_run improper_solid_storage->re_run

Caption: Decision tree for troubleshooting this compound related issues.

Diagram 3: Major Degradation Pathways of this compound

G cluster_stress Stress Conditions cluster_products Degradation Products fumagilin This compound (Active Compound) light Light Exposure (Photodegradation) fumagilin->light heat High Temperature (Thermal Degradation) fumagilin->heat ph Strong Acid/Base (Hydrolysis) fumagilin->ph neofumagillin Neofumagillin light->neofumagillin leads to dihydroxy Dihydroxyfumagillin (Inactive) heat->dihydroxy leads to fumagillol Fumagillol (Reduced Activity) ph->fumagillol leads to

Caption: Factors leading to the degradation of this compound.

References

Validation & Comparative

A Comparative Guide to Orthogonal Methods for Confirming Fumagilin-105-Induced Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fumagilin-105 is a novel Autophagy-Targeting Chimera (AUTOTAC) designed to induce the degradation of specific cellular targets through the autophagic pathway.[1] It operates by binding to both the target protein, Methionine Aminopeptidase 2 (MetAP2), and the autophagy receptor protein p62, thereby triggering p62-mediated macroautophagy for target degradation.[1][2] Given the complexity of the autophagic process, it is crucial to employ multiple, independent (orthogonal) methods to rigorously validate and quantify the induction of autophagy. This guide provides a comparative overview of key experimental techniques, complete with protocols and data interpretation guidelines, to confirm the autophagic mechanism of this compound.

Mechanism of this compound-Induced Autophagy

This compound is a heterobifunctional molecule. One end binds to MetAP2, a protein often overexpressed in cancerous cells, while the other end binds to p62 (also known as SQSTM1).[1][3] This induced proximity forces the oligomerization of p62, which is a key signal for the initiation of autophagy. The p62-MetAP2 complexes are then recognized and engulfed by a forming phagophore (isolation membrane), which matures into a double-membraned autophagosome.[4] This autophagosome subsequently fuses with a lysosome to form an autolysosome, where the contents, including MetAP2, are degraded.[5]

Fumagilin-105_Mechanism cluster_0 Cell Cytoplasm cluster_1 Autophagic Pathway F105 This compound Complex This compound MetAP2-p62 Complex F105->Complex MetAP2 MetAP2 (Target Protein) MetAP2->Complex p62 p62 (Autophagy Receptor) p62->Complex Oligo p62 Oligomerization & Cargo Clustering Complex->Oligo Induces Phagophore Phagophore (Isolation Membrane) Oligo->Phagophore Sequestration Autophagosome Autophagosome (Double Membrane) Phagophore->Autophagosome Matures into Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation MetAP2 Degradation Autolysosome->Degradation

Caption: this compound signaling pathway for MetAP2 degradation.

Comparison of Core Orthogonal Methods

No single assay is sufficient to definitively measure autophagic activity.[6] Therefore, a combination of methods is recommended to provide robust evidence. The following table compares three widely accepted orthogonal techniques.

Method Principle Key Readout(s) Advantages Limitations
Western Blotting Measures changes in the levels of key autophagy-related proteins.[7]1. LC3-II/LC3-I Ratio: Increased ratio indicates autophagosome formation. 2. p62 Levels: Decreased levels indicate degradation via autolysosomes (autophagic flux).[5]- Quantitative and relatively high-throughput. - Provides information on specific protein levels. - Standard and widely accessible technique.- Provides a "snapshot" in time; does not directly measure flux without lysosomal inhibitors.[5] - LC3-II accumulation can mean either induction or a block in degradation.
Transmission Electron Microscopy (TEM) Direct visualization of ultrastructural morphology of autophagic vesicles within the cell.[8]Identification and enumeration of double-membraned autophagosomes and single-membraned autolysosomes.[9]- The "gold standard" for morphological confirmation of autophagy.[8] - Provides unequivocal visual evidence of autophagic structures. - High resolution at the nanometer scale.[10]- Low-throughput and technically demanding.[11] - Quantification can be challenging and subject to sampling bias. - Difficult to distinguish between autophagosomes and autolysosomes without immuno-gold labeling.
mRFP-GFP-LC3 Tandem Assay Uses a fluorescently tagged LC3 protein (mRFP-GFP-LC3) to monitor autophagic flux in live or fixed cells.[5]1. Yellow Puncta (GFP+/RFP+): Autophagosomes (neutral pH).[12] 2. Red Puncta (GFP-/RFP+): Autolysosomes (acidic pH quenches GFP).[12]- Directly measures autophagic flux (autophagosome-lysosome fusion).[13] - Can be used for high-content imaging and quantitative analysis.[14] - Provides spatial and temporal information in live cells.- Relies on overexpression of a fusion protein, which can sometimes lead to artifacts. - Requires transfection, which may not be suitable for all cell types.

Experimental Workflow

A logical workflow is essential for systematically applying these orthogonal methods to confirm this compound's activity. The process begins with cell treatment, followed by parallel sample preparation for each of the three main analytical techniques.

Experimental_Workflow cluster_wb Western Blot Analysis cluster_tem TEM Analysis cluster_tf mRFP-GFP-LC3 Assay arrow arrow start Prepare Cell Cultures (e.g., HEK293, U87-MG) treat Treat Cells with this compound (Dose-response & Time-course) start->treat tf_transfect Transfect Cells with mRFP-GFP-LC3 Plasmid start->tf_transfect harvest Harvest Cells / Fix Samples treat->harvest wb_lysate Prepare Cell Lysates harvest->wb_lysate For WB tem_fix Fix, Embed & Section harvest->tem_fix For TEM wb_sds SDS-PAGE & Transfer wb_lysate->wb_sds wb_probe Probe with Anti-LC3, Anti-p62, Anti-MetAP2 wb_sds->wb_probe wb_quant Quantify Band Intensity wb_probe->wb_quant end Data Integration & Confirmation of Autophagy wb_quant->end tem_stain Stain Ultrathin Sections tem_fix->tem_stain tem_image Image with TEM tem_stain->tem_image tem_quant Identify & Count Autophagic Vesicles tem_image->tem_quant tem_quant->end tf_treat Treat with this compound tf_transfect->tf_treat tf_image Fluorescence Microscopy tf_treat->tf_image tf_quant Count Yellow & Red Puncta tf_image->tf_quant tf_quant->end

Caption: Recommended experimental workflow for autophagy validation.

Detailed Experimental Protocols

Western Blotting for LC3 and p62 Turnover

This protocol assesses the conversion of cytosolic LC3-I to autophagosome-associated LC3-II and the degradation of the autophagy substrate p62.[15]

Methodology:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% polyacrylamide gel to resolve the LC3-I (18 kDa) and LC3-II (16 kDa) bands. A separate, lower percentage gel can be used for p62 (62 kDa).[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3 (to detect both forms), p62, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the bands. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Expected Result: Successful induction of autophagy by this compound will result in a dose- and time-dependent increase in the LC3-II/LC3-I ratio and a concurrent decrease in p62 protein levels.

Transmission Electron Microscopy (TEM) for Autophagosome Visualization

TEM provides direct morphological evidence of autophagosome formation.[9]

Methodology:

  • Cell Fixation: Following treatment, fix cells immediately in a solution containing 2.5% glutaraldehyde (B144438) in a phosphate (B84403) buffer for 2 hours at room temperature.

  • Post-fixation: Post-fix the cells in 1% osmium tetroxide for 1-2 hours to enhance membrane contrast.[10]

  • Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol (B145695) concentrations and embed them in an epoxy resin.

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.[9]

  • Staining: Mount the sections on copper grids and stain them with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

  • Imaging: Examine the sections using a transmission electron microscope. Capture images of cells, paying close attention to the cytoplasm.

  • Analysis: Identify and quantify autophagosomes, which are characterized as double-membraned vesicles containing cytoplasmic material.[6]

Expected Result: Cells treated with this compound should exhibit a significant increase in the number of autophagosomes per cell cross-section compared to untreated control cells.

mRFP-GFP-LC3 Tandem Fluorescent Assay

This fluorescence microscopy-based assay dynamically monitors the progression from autophagosomes to autolysosomes, thus measuring autophagic flux.[12][17]

Methodology:

  • Transfection: Plate cells on glass coverslips and transfect them with a plasmid encoding the mRFP-GFP-LC3 tandem construct using a suitable transfection reagent. Allow 24-48 hours for protein expression.

  • Treatment: Treat the transfected cells with this compound or a vehicle control for the desired time. Starvation media or rapamycin (B549165) can be used as positive controls.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde. If desired, stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and acquire images using a confocal or fluorescence microscope equipped with filters for GFP (green channel) and mRFP (red channel).

  • Image Analysis:

    • Merge the green and red channels.

    • Count the number of yellow puncta (GFP+/RFP+, autophagosomes) per cell.

    • Count the number of red-only puncta (GFP-/RFP+, autolysosomes) per cell.[18]

Expected Result: An increase in autophagic flux due to this compound will be observed as a significant increase in both yellow and, more importantly, red puncta, indicating the successful formation of autophagosomes and their fusion with lysosomes.

Logical Relationship Between Methods

The three orthogonal methods provide complementary data that, when combined, create a comprehensive and robust confirmation of this compound-induced autophagy. Western blotting quantifies the molecular machinery, TEM provides the definitive morphological proof, and the tandem LC3 assay visualizes the complete functional process of autophagic flux.

Logical_Relationship center_node Confirmation of This compound-Induced Autophagy wb Western Blot wb->center_node wb_info Biochemical Evidence: • Increased LC3-II/LC3-I Ratio • Decreased p62 Levels (Confirms Machinery Activation) wb->wb_info tem Transmission Electron Microscopy (TEM) tem->center_node tem_info Morphological Evidence: • Increased Number of Double-Membraned Vesicles (Confirms Structure Formation) tem->tem_info tf mRFP-GFP-LC3 Assay tf->center_node tf_info Functional Evidence (Flux): • Increased Red Puncta (Autolysosomes) (Confirms Process Completion) tf->tf_info

Caption: Inter-validation logic of the orthogonal autophagy assays.

References

A Side-by-Side Comparison of Fumagilin-105 with Other AUTOTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has been revolutionized by the development of novel modalities that harness cellular degradation machinery to eliminate disease-causing proteins. Among these, Autophagy-Targeting Chimeras (AUTOTACs) have emerged as a powerful platform for degrading intracellular proteins, including those resistant to proteasomal degradation. This guide provides a detailed side-by-side comparison of Fumagilin-105, an AUTOTAC targeting Methionine Aminopeptidase 2 (MetAP2), with other notable AUTOTACs: PHTPP-1304 and VinclozolinM2-2204, which target Estrogen Receptor β (ERβ) and the Androgen Receptor (AR), respectively.

Performance Comparison of AUTOTACs

The efficacy of AUTOTACs is primarily evaluated by their half-maximal degradation concentration (DC50) and maximal degradation level (Dmax). The following table summarizes the available quantitative data for this compound and its counterparts from key studies. It is important to note that the experimental conditions, particularly the cell lines used, vary between studies, which should be considered when making direct comparisons.

AUTOTACTarget ProteinCell LineDC50Dmax (at 24h)Reference
This compound MetAP2HEK293~0.7 µMNot specified[1]
U87-MG (Glioblastoma)~500 nMNot specified[1]
PHTPP-1304 ERβHEK293T≈ 2 nM>90%[1]
ACHN (Renal Carcinoma)< 100 nMNot specified[1]
MCF-7 (Breast Cancer)< 100 nMNot specified[1]
VinclozolinM2-2204 ARLNCaP (Prostate Cancer)200 nMNot specified[1]

Mechanism of Action: The AUTOTAC Pathway

AUTOTACs are bifunctional molecules that operate by hijacking the autophagy-lysosome pathway to induce the degradation of a target protein. They consist of a target-binding ligand (TBL) and an autophagy-targeting ligand (ATL), connected by a linker. The ATL binds to the p62/SQSTM1 protein, an autophagy receptor. This binding event induces a conformational change in p62, promoting its self-oligomerization and the subsequent sequestration of the AUTOTAC-bound target protein into autophagosomes. These autophagosomes then fuse with lysosomes, leading to the degradation of the target protein.

AUTOTAC_Mechanism AUTOTAC Mechanism of Action cluster_cell Cell cluster_complex Ternary Complex Formation AUTOTAC AUTOTAC (TBL-Linker-ATL) Target Target Protein (e.g., MetAP2) AUTOTAC->Target Binds via TBL p62 p62/SQSTM1 (Autophagy Receptor) AUTOTAC->p62 p62_oligomer p62 Oligomerization & Sequestration Target->p62_oligomer p62->p62_oligomer Autophagosome Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Target Protein Degradation Lysosome->Degradation Leads to p62_oligomer->Autophagosome Engulfment

AUTOTACs mediate targeted protein degradation via the autophagy-lysosome pathway.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the performance data, detailed experimental protocols are crucial. Below are representative methodologies for key experiments used to evaluate AUTOTAC efficacy.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in the target protein levels following AUTOTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293, U87-MG) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the AUTOTAC (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified duration (typically 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MetAP2) overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to calculate the percentage of degradation relative to the vehicle-treated control.

Experimental Workflow for AUTOTAC Evaluation

The following diagram illustrates a typical workflow for assessing the efficacy and mechanism of a novel AUTOTAC.

Experimental_Workflow Experimental Workflow for AUTOTAC Evaluation cluster_workflow cluster_assays Downstream Assays start Cell Seeding treatment AUTOTAC Treatment (Dose-Response & Time-Course) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis wb Western Blot (Target Degradation) lysis->wb viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) lysis->viability analysis Data Analysis (DC50, Dmax, IC50) wb->analysis viability->analysis

A generalized workflow for the in vitro evaluation of AUTOTAC molecules.

Concluding Remarks

This compound and other AUTOTACs represent a promising therapeutic modality for targeting and degrading a wide range of intracellular proteins. The choice of a specific AUTOTAC will depend on the target protein of interest and the cellular context. While the available data indicates that PHTPP-1304 exhibits potent, low nanomolar efficacy against ERβ, this compound and VinclozolinM2-2204 also demonstrate effective degradation of their respective targets in the nanomolar range.

It is imperative for researchers to consider the specific experimental conditions when comparing the performance of different AUTOTACs. Head-to-head studies in the same cell line under identical conditions would provide the most definitive comparative data. As the field of targeted protein degradation continues to evolve, further studies on the degradation kinetics, selectivity, and potential off-target effects of these molecules will be crucial for their translation into clinical applications.

References

Comparative Analysis of Fumagilin-105 (TNP-470) in Diverse Cancer Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the fumagillin (B1674178) analog TNP-470 (AGM-1470), a potent anti-angiogenic agent, and its efficacy across various preclinical cancer models. As research into novel anti-cancer therapies continues, understanding the performance of agents targeting tumor vasculature is critical. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of experimental data, protocols, and mechanisms of action.

Fumagillin and its more potent, semi-synthetic analog TNP-470, are known to exert their anti-cancer effects primarily by inhibiting Methionine Aminopeptidase 2 (MetAP2), a key enzyme in endothelial cell proliferation.[1][2] This mechanism contrasts with other prominent anti-angiogenic therapies that target the Vascular Endothelial Growth Factor (VEGF) pathway, such as bevacizumab (a monoclonal antibody against VEGF-A) and sunitinib (B231) (a receptor tyrosine kinase inhibitor). This guide will present data on TNP-470's performance and draw comparisons to these alternative therapeutic strategies.

Data Presentation: Performance of TNP-470 in Preclinical Cancer Models

The following tables summarize the quantitative outcomes of TNP-470 treatment, both as a monotherapy and in combination with conventional cytotoxic agents, across a range of human cancer xenograft models.

Table 1: TNP-470 Monotherapy Efficacy in Tumor Growth Inhibition
Cancer ModelCell LineAnimal ModelTNP-470 DosageKey FindingsReference
Gastric CancerHuman Tumor TissueNude Mice15, 30, 60 mg/kg s.c. every other dayTumor growth inhibition of 59.9%, 77.0%, and 84.9% respectively. Significant, dose-dependent decrease in metastasis and microvascular density.[3]
Colon CancerHuman XenograftNude Mice30 mg/kg s.c. every other day54.4% inhibition in tumor growth. Significantly lower PCNA expression and higher apoptosis index compared to control.[4]
Prostate CancerPC-3Xenograft50-200 mg/kg s.c. weeklyPotent, dose-dependent tumor growth inhibition with a maximum of 96%.[5]
Breast CancerMDA-MB-231Xenograft50-200 mg/kg s.c. weeklyStrong, dose-dependent tumor growth inhibition with a maximum of 88%.[5]
NeuroblastomaHuman XenograftMiceNot SpecifiedMarked inhibition of tumor growth rate (Treated/Control ratio of 0.4 at day 21).[6]
Bladder CancerRat Bladder CancerRatsNot SpecifiedSignificant reduction in tumor volume, comparable to MVAC chemotherapy, via induction of apoptosis.[7]
Table 2: TNP-470 in Combination Therapy
Cancer ModelCombination Agent(s)Key FindingsReference
Nasopharyngeal Carcinoma (CNE-2)Fluorouracil (5-FU)Significant enhancement in antitumor efficacy compared to either agent alone, without increased toxicity.[8]
Nasopharyngeal Carcinoma (CNE-2)Cisplatin (DDP)Enhanced inhibitory effect, though not statistically significant.[8]
Prostate Cancer (PC-3)CisplatinAdditive antitumor effect observed.[5]
Lewis Lung CarcinomaCyclophosphamide + MinocyclineLed to 40-50% long-term survivors, demonstrating a highly effective modulator combination.[9]
Uterine CarcinosarcomaMetronomic DoxifluridineSignificantly inhibited tumor growth compared to each treatment alone, with a significant reduction in intratumoral vascularity.[10]
Solid Tumors (Clinical)Paclitaxel + CarboplatinRegimen was reasonably well-tolerated with 24% of patients showing a partial response and 47% with stable disease.[11]
Table 3: Comparative Efficacy with Other Anti-Angiogenic Agents (Indirect Comparison)
AgentMechanism of ActionCancer Model (Example)Key Efficacy Metric (Example)Reference
TNP-470 MetAP2 InhibitionHuman Colon CancerLiver metastasis in 2/8 mice vs. 9/10 in control.[12]
Bevacizumab VEGF-A AntibodyHigh-Risk NeuroblastomaSignificantly reduced tumor growth; 30-63% reduction in angiogenesis.[13]
Sunitinib VEGFR Tyrosine Kinase InhibitorRenal Cell Carcinoma (Clinical)Objective response rate of 33%; median progression-free survival of 8.8 months in second-line therapy.[12]
Mitomycin C Cytotoxic AgentHuman Colon CancerSignificantly inhibited primary tumor growth but liver metastasis still developed in 8/10 mice.[12]

Mandatory Visualization

Signaling Pathway of TNP-470 (AGM-1470)

The diagram below illustrates the established mechanism of action for TNP-470. By irreversibly binding to and inhibiting MetAP2, it blocks the removal of N-terminal methionine from newly synthesized proteins in endothelial cells. This disrupts protein maturation, leading to the suppression of endothelial cell proliferation and, consequently, the inhibition of angiogenesis.

TNP470_Mechanism Mechanism of Action of TNP-470 (MetAP2 Inhibition) cluster_0 TNP-470 Action cluster_1 Cellular Processes TNP-470 TNP-470 MetAP2 Methionine Aminopeptidase 2 (MetAP2) TNP-470->MetAP2 Inactivation Protein_Synthesis Nascent Protein (with N-terminal Met) MetAP2->Protein_Synthesis Removes Met EC_Proliferation Endothelial Cell Proliferation MetAP2->EC_Proliferation Inhibition of MetAP2 Blocks Proliferation Protein_Maturation Mature, Functional Proteins Protein_Synthesis->Protein_Maturation Leads to Protein_Maturation->EC_Proliferation Enables Angiogenesis Angiogenesis EC_Proliferation->Angiogenesis Drives

Caption: TNP-470 inhibits angiogenesis by inactivating the MetAP2 enzyme.

Experimental Workflow for a Xenograft Tumor Model

The following diagram outlines a typical workflow for assessing the in vivo efficacy of an anti-cancer agent like TNP-470 using a human tumor xenograft model in immunocompromised mice.

Xenograft_Workflow General Workflow for In Vivo Xenograft Efficacy Study Cell_Culture 1. Cancer Cell Culture/Expansion Animal_Inoculation 2. Inoculation of Cells into Immunocompromised Mice Cell_Culture->Animal_Inoculation Tumor_Establishment 3. Tumor Growth Monitoring Animal_Inoculation->Tumor_Establishment Randomization 4. Randomization into Treatment Groups Tumor_Establishment->Randomization Tumors reach predefined size Treatment 5. Administration of TNP-470 vs. Control/Comparator Randomization->Treatment Data_Collection 6. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Regularly during treatment period Endpoint 7. Endpoint Analysis (Tumor Excision, Histology, etc.) Data_Collection->Endpoint At study conclusion

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Fumagilin-B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Fumagilin-B. Adherence to these procedures is mandatory to ensure personal safety and proper disposal of hazardous materials.

Fumagilin-B is an antibiotic produced by Aspergillus fumigatus and is considered a hazardous substance.[1] It is harmful if swallowed, and animal studies indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.[1] The primary routes of exposure are ingestion, inhalation of dust, and skin or eye contact.[1]

Personal Protective Equipment (PPE) and Safety Data

All personnel must use the specified personal protective equipment when handling Fumagilin-B. The following table summarizes the required PPE and available quantitative safety data.

CategoryItemSpecificationSource
Hand Protection GlovesNitrile or low-protein, powder-free latex. PVC gloves are also an option. Double gloving should be considered.[1]
Eye Protection GlassesSafety glasses with side shields are recommended.[2][3]
Respiratory Protection Mask/RespiratorA dust respirator or mask is required. For significant airborne dust, an approved positive flow mask should be used.[1][2]
Skin and Body Protection Protective ClothingFor quantities up to 500 grams, a laboratory coat is suitable. For quantities up to 1 kilogram, a disposable laboratory coat or coverall of low permeability is recommended. Coveralls should be buttoned at the collar and cuffs. Protective shoe covers and a head covering are also advised.[1]
Acute Toxicity Data Oral LD50 (Male Rat)2760 - 3500 mg/kg[2]
Acute Toxicity Data Oral LD50 (Mouse)2 g/kg[4]
Acute Toxicity Data Subcutaneous LD50 (Mouse)800 mg/kg[4]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any physical damage.

  • Keep containers securely sealed when not in use.[1]

  • Store the product in its original packaging at room temperature in a dry, well-ventilated area.[2]

  • Protect from humidity and light.[2]

  • Avoid contact with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches.[1]

2. Preparation and Handling:

  • Always handle Fumagilin-B in a well-ventilated area.[1]

  • Don the appropriate PPE as outlined in the table above before handling.

  • Avoid all personal contact, including inhalation of dust.[1]

  • When weighing or manipulating the powder, use procedures that avoid generating dust.[1]

  • Do not eat, drink, or smoke in the handling area.[1][4][5]

  • Wash hands thoroughly with soap and water after handling and before leaving the work area.[1][2]

3. Spill Management (Minor Spills):

  • Immediately clean up any spills.[1]

  • Ensure you are wearing full PPE, including a dust respirator.[1]

  • Use dry clean-up procedures; do not use water to clean up the powder.[1]

  • Carefully sweep or vacuum up the spilled material.[1]

  • If using a vacuum cleaner, it must be fitted with a HEPA-type exhaust microfilter and be designed for explosion-proof use.[1]

  • Place the collected waste into a suitable, sealed container for disposal.[5]

Disposal Plan

1. Waste Collection:

  • All Fumagilin-B waste and contaminated materials (e.g., used gloves, disposable lab coats, shoe covers) should be collected in a designated, labeled hazardous waste container.

  • Keep the waste container securely sealed.

2. Disposal of Contaminated PPE:

  • Contaminated gloves should be replaced immediately.[1]

  • Single-use PPE, such as disposable lab coats and shoe covers, should be disposed of after a single use.

  • Heavily contaminated absorbent materials must be discarded and not reused.[6]

  • Work clothes should be laundered separately from other clothing.[1]

3. Final Disposal:

  • Dispose of contents and containers at an approved waste disposal plant.[5]

  • Do not empty Fumagilin-B into drains.[5][7]

  • Follow all applicable federal, state, and local regulations for the disposal of hazardous chemical waste.

Workflow for Handling and Disposal of Fumagilin-B

FumagilinB_Workflow cluster_prep Preparation & Safety Check cluster_handling Handling Operations cluster_cleanup_disposal Post-Handling & Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) - Nitrile/Latex Gloves (Double) - Safety Glasses - Dust Respirator/Mask - Lab Coat/Coveralls - Shoe & Head Covers A->B C Work in a Well-Ventilated Area B->C D Handle Fumagilin-B (Weighing, Preparation) C->D E Spill Occurs D->E Accident F Minor Spill Cleanup - Use Dry Methods - Sweep/HEPA Vacuum - Collect in Sealed Container E->F Yes G Place All Waste in Labeled Hazardous Container E->G No F->G H Doff and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly with Soap and Water H->I J Arrange for Approved Hazardous Waste Disposal I->J

Caption: Workflow for the safe handling and disposal of Fumagilin-B.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。